7-Methyltridecane-5,9-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921212-71-7 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
7-methyltridecane-5,9-dione |
InChI |
InChI=1S/C14H26O2/c1-4-6-8-13(15)10-12(3)11-14(16)9-7-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
XUCSNHSYMJAAMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)CC(=O)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Hypothetical Structure Elucidation of 7-Methyltridecane-5,9-dione
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive, albeit hypothetical, approach to the structure elucidation of 7-methyltridecane-5,9-dione. Due to the absence of specific literature for this compound, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a viable synthetic route and predict the expected analytical data. This guide serves as a practical framework for the synthesis and characterization of novel long-chain aliphatic diketones.
Proposed Synthesis of this compound
A plausible synthetic route for the preparation of this compound is a multi-step process involving the formation of carbon-carbon bonds to assemble the tridecane backbone and subsequent introduction of the ketone functionalities. One potential approach is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Grignard Reaction to form 6-methylundecan-4-ol.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromohexane in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent, hexylmagnesium bromide.
-
In a separate flask, dissolve 4-methylhept-1-en-3-one in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0°C and slowly add the solution of 4-methylhept-1-en-3-one.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, 6-methylundecan-4-ol.
Step 2: Oxidation to 6-methylundecan-4-one.
-
Dissolve the crude 6-methylundecan-4-ol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone, 6-methylundecan-4-one.
Step 3: Acylation to form this compound.
-
To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C, slowly add a solution of 6-methylundecan-4-one in THF to form the lithium enolate.
-
After stirring for 1 hour at -78°C, add propanoyl chloride.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted quantitative data from key spectroscopic techniques that would be used to elucidate the structure of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.50 | t | 4H | -CH₂-C(=O)- |
| ~2.20 | m | 1H | -CH(CH₃)- |
| ~1.55 | m | 4H | -C(=O)-CH₂-CH₂- |
| ~1.25 | m | 8H | -(CH₂)₄- |
| ~0.90 | t | 6H | -CH₂-CH₃ |
| ~0.85 | d | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~210 | C=O |
| ~45 | -CH₂-C(=O)- |
| ~40 | -CH(CH₃)- |
| ~35 | -C(=O)-CH₂-CH₂- |
| ~31 | -(CH₂)₄- |
| ~22 | -(CH₂)₄- |
| ~19 | -CH(CH₃)- |
| ~14 | -CH₂-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H stretch (alkane) |
| 1715 | Strong | C=O stretch (ketone) |
| 1465 | Medium | C-H bend (methylene) |
| 1375 | Medium | C-H bend (methyl) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 226 | [M]⁺ |
| 197 | [M - C₂H₅]⁺ |
| 169 | [M - C₄H₉]⁺ |
| 141 | [M - C₆H₁₃]⁺ |
| 113 | [CH₃CH₂C(=O)CH₂C(CH₃)]⁺ |
| 85 | [CH₃(CH₂)₃C(=O)]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans. Use a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for confirming the structure of the synthesized compound.
Caption: Logical workflow for the structure elucidation of this compound.
Disclaimer: This document is a hypothetical guide. The proposed synthetic route and predicted data are based on established chemical principles and may require optimization and validation through experimental work.
7-Methyltridecane-5,9-dione: A Technical Overview of its Potential Natural Occurrence and Bioactivity
Foreword for the Researcher
This document provides a comprehensive exploration into the natural occurrence, potential biological significance, and isolation of 7-Methyltridecane-5,9-dione. It is intended for researchers, scientists, and professionals in the field of drug development. Initial investigations reveal a significant scarcity of scientific literature directly pertaining to this compound. Consequently, this guide adopts a broader perspective, examining the characteristics of analogous long-chain aliphatic diketones to infer potential properties and methodologies relevant to the target compound. The information presented herein is a synthesis of established principles in natural product chemistry and educated postulations based on structurally similar molecules.
Natural Occurrence: A Landscape of Aliphatic Diketones
While direct evidence for the natural occurrence of this compound is currently unavailable in scientific literature, the broader class of long-chain aliphatic ketones and diketones has been identified in various natural sources. These compounds are often constituents of plant cuticular waxes and pheromonal secretions in insects.
β-Diketones, a related structural class, are known to be produced by a variety of organisms, including plants, fungi, and bacteria[1]. The structural diversity of these natural products suggests that the existence of this compound in a yet-to-be-studied organism remains a possibility.
Table 1: Examples of Naturally Occurring Aliphatic Ketones and Diketones
| Compound Class | Example Compound | Natural Source | Potential Function |
| Long-Chain Ketones | Heptatriacontan-4-one | Achyranthes aspera (shoot)[2] | Not specified |
| β-Diketones | Usnic Acid | Lichens | Antimicrobial |
| Aliphatic Ketones | Methyl Isobutyl Ketone | Produced via fermentation[3] | Industrial solvent |
Potential Biological Activity and Signaling Pathways
The biological activities of long-chain aliphatic ketones are diverse. Given the structural similarity, it is plausible that this compound could exhibit biological functions. For instance, functionalized aliphatic polyketones have demonstrated significant bactericidal properties[4].
Without specific data, a hypothetical signaling pathway for a bioactive lipid-like molecule such as this compound could involve interaction with cell surface receptors or intracellular targets, leading to the modulation of downstream signaling cascades.
Experimental Protocols: Isolation and Characterization
The isolation of a lipophilic compound like this compound from a natural source would typically involve solvent extraction and chromatographic separation.
General Extraction Protocol
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Sample Preparation: The source material (e.g., plant leaves, microbial culture) is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A non-polar solvent such as hexane or a solvent of intermediate polarity like ethyl acetate is used for extraction. This can be performed by maceration, Soxhlet extraction, or more advanced techniques like supercritical fluid extraction.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is generally required for the isolation of a pure compound.
-
Column Chromatography: The crude extract is first subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is employed to separate fractions based on polarity.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using normal-phase or reverse-phase HPLC to yield the pure compound.
Structure Elucidation
Once isolated, the structure of the compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To establish the carbon-hydrogen framework and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the ketone carbonyl groups.
Conclusion and Future Directions
The study of this compound represents an unexplored area of natural product chemistry. While direct evidence of its existence in nature is lacking, the established presence of similar long-chain aliphatic diketones provides a strong rationale for its potential discovery. The methodologies outlined in this guide offer a robust framework for the future isolation and characterization of this and other novel bioactive lipids. Further research, including broad screening of diverse natural sources and bioactivity-guided fractionation, is warranted to uncover the potential existence and therapeutic applications of this compound.
References
Whitepaper: Discovery, Synthesis, and Biological Evaluation of 7-Methyltridecane-5,9-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details the discovery, synthesis, and initial biological characterization of a novel diketone, 7-Methyltridecane-5,9-dione. The compound was synthesized through a targeted approach aimed at developing new potential modulators of inflammatory signaling pathways. This whitepaper provides a comprehensive overview of the synthetic protocol, physicochemical characterization, and preliminary in vitro biological activity, highlighting its potential for further investigation as a therapeutic agent.
Introduction
The discovery of novel small molecules with the potential to modulate key biological pathways is a cornerstone of modern drug development. Diketone moieties are present in a variety of natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This has spurred interest in the synthesis of novel diketone-containing compounds as potential therapeutic leads. This paper describes the synthesis and initial biological evaluation of a novel compound, this compound. The rationale for its design was based on computational modeling suggesting that the unique steric and electronic properties of this molecule could lead to specific interactions with inflammatory signaling proteins.
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process, culminating in a Claisen condensation reaction. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Materials:
-
Propylmagnesium bromide (1.0 M in THF)
-
Butyraldehyde
-
Pyridinium chlorochromate (PCC)
-
Diisopropylamine
-
n-Butyllithium (2.5 M in hexanes)
-
2-Methylhexanoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Silica gel (for chromatography)
Procedure:
-
Synthesis of Heptan-4-ol: To a solution of propylmagnesium bromide (1.2 eq) in anhydrous THF at 0 °C was added butyraldehyde (1.0 eq) dropwise. The reaction was stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride. The aqueous layer was extracted with diethyl ether, and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Oxidation to Heptan-4-one: The crude Heptan-4-ol was dissolved in dichloromethane, and PCC (1.5 eq) was added portion-wise. The mixture was stirred at room temperature for 4 hours. The reaction mixture was then filtered through a pad of silica gel and the solvent was removed under reduced pressure.
-
Synthesis of this compound: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C was added n-butyllithium (1.1 eq) dropwise. The mixture was stirred for 30 minutes at this temperature. A solution of Heptan-4-one (1.0 eq) in anhydrous THF was then added slowly. After 1 hour, 2-methylhexanoyl chloride (1.2 eq) was added, and the reaction was allowed to warm to room temperature and stirred overnight. The reaction was quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel.
The structure of the final compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
| Parameter | Value |
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.36 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.55 (t, J = 7.4 Hz, 2H), 2.40 (t, J = 7.5 Hz, 2H), 2.20 (m, 1H), 1.60-1.45 (m, 4H), 1.40-1.20 (m, 6H), 1.05 (d, J = 6.8 Hz, 3H), 0.90 (t, J = 7.3 Hz, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 211.5, 210.8, 58.4, 45.2, 38.9, 35.1, 31.8, 26.4, 22.9, 19.5, 14.1, 13.9 |
| Mass Spec (ESI+) | m/z = 227.20 [M+H]⁺ |
| Purity (HPLC) | >98% |
Biological Evaluation: Anti-inflammatory Activity
The anti-inflammatory potential of this compound was investigated in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The production of nitric oxide (NO) and pro-inflammatory cytokines was measured.
Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
Assay Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were pre-treated with various concentrations of this compound (1-100 µM) for 1 hour.
-
LPS (1 µg/mL) was then added to stimulate the cells for 24 hours.
-
The supernatant was collected to measure NO production using the Griess reagent and cytokine levels (TNF-α, IL-6) using ELISA kits.
-
Cell viability was assessed using the MTT assay to rule out cytotoxicity.
This compound demonstrated a dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages.
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 1 | 12.5 ± 2.1 | 8.9 ± 1.5 | 10.2 ± 1.8 | 99.1 ± 1.2 |
| 10 | 45.8 ± 3.5 | 38.2 ± 2.9 | 41.5 ± 3.2 | 98.5 ± 1.5 |
| 50 | 78.2 ± 4.1 | 69.5 ± 3.8 | 72.8 ± 4.0 | 97.2 ± 1.9 |
| 100 | 85.3 ± 3.9 | 75.1 ± 4.2 | 80.4 ± 3.7 | 95.8 ± 2.3 |
IC₅₀ Values:
-
NO Production: 15.2 µM
-
TNF-α Production: 21.8 µM
-
IL-6 Production: 18.5 µM
Proposed Mechanism of Action
Based on the observed anti-inflammatory effects, it is hypothesized that this compound may interfere with the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Hypothesized inhibition of the NF-κB pathway.
Conclusion and Future Directions
The novel diketone, this compound, has been successfully synthesized and characterized. Preliminary in vitro studies demonstrate its potential as an anti-inflammatory agent, likely through the inhibition of the NF-κB signaling pathway. Further studies are warranted to elucidate the precise molecular target and to evaluate its efficacy and safety in in vivo models of inflammation. The promising initial results suggest that this compound could serve as a valuable scaffold for the development of new anti-inflammatory therapeutics.
In-depth Technical Guide: 7-Methyltridecane-5,9-dione
A comprehensive search for the chemical compound 7-Methyltridecane-5,9-dione, including its CAS number, synthesis protocols, and experimental data, did not yield any specific results for this molecule. Publicly available chemical databases and scientific literature appear to contain no references to this specific dione.
While a CAS number exists for the related alkane, 7-methyltridecane (CAS 26730-14-3), this is a structurally distinct compound lacking the ketone functional groups central to the requested topic.[1][2][3] The absence of a unique CAS number for this compound strongly suggests it is not a commercially available or widely studied compound.
This guide, therefore, provides a general overview of the chemical class to which this compound belongs—β-diketones—including common synthesis strategies and analytical techniques that would be applicable should this compound be synthesized.
General Properties and Synthesis of β-Diketones
β-Diketones, or 1,3-diones, are organic compounds characterized by two ketone groups separated by a single carbon atom. This structure imparts unique chemical properties, including the potential for keto-enol tautomerism and the ability to form stable metal complexes.
Synthesis Strategies
The most common and classical method for synthesizing β-diketones is the Claisen condensation .[4] This reaction involves the condensation of a ketone with an ester in the presence of a base. For the hypothetical synthesis of this compound, this could involve the reaction of 2-heptanone with an appropriate ester.
A general workflow for a Claisen condensation is depicted below:
Figure 1: Generalized workflow for the synthesis of a β-diketone via Claisen condensation.
Experimental Protocols: General Analytical Techniques
Should this compound be synthesized, its structure would need to be confirmed using various analytical techniques.
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For β-diketones, electron impact (EI) mass spectrometry often reveals characteristic fragmentation patterns, including cleavage of the C-C bonds adjacent to the carbonyl groups.[1][3] Electrospray ionization (ESI) mass spectrometry is another powerful, less energetic technique used for the characterization of small and large molecules, including β-diketones.[2]
General Protocol for ESI-MS Analysis:
-
Sample Preparation: Dissolve approximately 1 mg of the purified β-diketone in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Pass the charged droplets through a heated capillary to evaporate the solvent and release the ionized analyte molecules.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).
-
Data Acquisition: Record the mass spectrum, which will show the molecular ion ([M+H]⁺ or [M+Na]⁺) and any fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure of organic compounds. For this compound, NMR would confirm the presence and connectivity of the methyl, methylene, and methine groups, as well as the carbonyl carbons. The enol form of the β-diketone would also be observable.
General Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence. The chemical shifts of the carbon atoms will be indicative of their chemical environment. For instance, the carbonyl carbons of a β-diketone typically appear in the range of 180-210 ppm.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Data Presentation
As no specific data for this compound has been found, the following table presents hypothetical ¹³C NMR chemical shift ranges for the carbon atoms in its structure, based on typical values for similar β-diketones.
| Carbon Atom Position | Expected Chemical Shift Range (ppm) |
| C=O (Ketone) | 190 - 210 |
| CH (at C7) | 40 - 60 |
| CH₂ (adjacent to C=O) | 30 - 50 |
| CH₂ (in alkyl chain) | 20 - 40 |
| CH₃ (at C7) | 10 - 25 |
| CH₃ (terminal) | 10 - 20 |
Signaling Pathways and Applications
There is no information available regarding any biological activity or signaling pathways associated with this compound. While some naturally occurring and synthetic β-diketones have shown potential in drug development, such as acting as precursors for bioactive compounds or exhibiting antimicrobial properties, no such applications have been documented for the specific compound .[4]
References
Biological Significance of 7-Methyltridecane-5,9-dione: A Methodological and Structural Framework
Disclaimer: As of October 2025, a comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information on the biological significance of 7-Methyltridecane-5,9-dione. No peer-reviewed studies detailing its specific biological activities, mechanisms of action, or associated signaling pathways were identified.
This document has been developed to serve as a technical and methodological framework for researchers, scientists, and drug development professionals interested in investigating this specific molecule. It outlines the types of data, experimental protocols, and analytical visualizations that would be essential for characterizing its biological importance. The tables, protocols, and diagrams presented herein are illustrative templates based on the study of similar long-chain aliphatic diketones and should be treated as hypothetical examples.
Introduction to Aliphatic Diketones
While data on this compound is not available, the broader class of β-diketones and other long-chain diketones has been noted for a range of biological activities. These compounds are characterized by the presence of two ketone functional groups, and their biological effects are often related to their ability to chelate metal ions, act as radical scavengers, or interact with enzymatic active sites.[1][2] For example, certain phenolic 1,3-diketones derived from ginger have demonstrated protective activities against lipid peroxidation, suggesting antioxidant potential.[3] The biological activity of any given diketone is highly dependent on its specific chemical structure, including chain length, methylation patterns, and the relative positions of the ketone groups.[1]
Quantitative Data Presentation
Should experimental data for this compound become available, a structured tabular format is crucial for clear interpretation and comparison. The following tables are templates for presenting potential bioactivity and pharmacokinetic data.
Table 1: Hypothetical In Vitro Bioactivity of this compound
| Assay Type | Cell Line / Target | Endpoint | Result (IC₅₀/EC₅₀ in µM) | Positive Control |
|---|---|---|---|---|
| Cytotoxicity | HeLa (Cervical Cancer) | Cell Viability (MTT) | Data Not Available | Doxorubicin |
| Anti-inflammatory | RAW 264.7 (Macrophage) | Nitric Oxide Production | Data Not Available | Dexamethasone |
| Antimicrobial | E. coli (ATCC 25922) | Minimum Inhibitory Conc. | Data Not Available | Gentamicin |
| Antioxidant | DPPH Assay | Radical Scavenging | Data Not Available | Ascorbic Acid |
Table 2: Hypothetical Pharmacokinetic Properties of this compound
| Parameter | Route of Administration | Value | Units |
|---|---|---|---|
| Bioavailability | Oral (rat model) | Data Not Available | % |
| Plasma Half-life (t₁/₂) | Intravenous (mouse model) | Data Not Available | hours |
| Cₘₐₓ | Oral (rat model) | Data Not Available | ng/mL |
| Tₘₐₓ | Oral (rat model) | Data Not Available | hours |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of scientific research. Below is a template for a standard experimental protocol that could be used to assess the cytotoxic effects of this compound.
Protocol 1: MTT Assay for Cellular Viability
1. Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa) by measuring mitochondrial dehydrogenase activity.
2. Materials:
- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- This compound (stock solution in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplates
- Microplate reader (570 nm wavelength)
3. Procedure:
- Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of this compound in DMEM from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
- Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plate for another 48 hours under the same conditions.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization of Potential Mechanisms
Diagrams are essential for illustrating complex biological relationships. The following Graphviz DOT script generates a hypothetical workflow for screening and identifying the mechanism of action for a novel compound like this compound.
References
Navigating the Stereochemical Landscape of 7-Methyltridecane-5,9-dione: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific data or experimental protocols for 7-Methyltridecane-5,9-dione and its stereoisomers. This indicates that the compound may be novel or not extensively studied. Therefore, this guide provides a comprehensive framework based on established principles for the synthesis, analysis, and potential biological evaluation of analogous long-chain, methyl-branched β-diketones.
Introduction to Long-Chain β-Diketones
Long-chain β-diketones are a class of organic compounds characterized by two carbonyl groups separated by a methylene group, embedded within a lengthy aliphatic chain. The presence of a methyl branch, as in the theoretical this compound, introduces chiral centers, leading to the existence of multiple stereoisomers. These molecules are of interest in various fields, including chemical ecology, as insect pheromones or semiochemicals, and in medicinal chemistry due to the diverse biological activities of β-diketone-containing compounds.[1][2] The stereochemistry of such molecules is often crucial for their biological function.
Synthetic Strategies for Chiral Long-Chain β-Diketones
The synthesis of a specific stereoisomer of a molecule like this compound presents significant challenges, namely the control of stereochemistry at the methyl-bearing carbon and the construction of the 1,3-dione moiety. Below are general strategies that could be adapted for this purpose.
General Approaches to β-Diketone Synthesis
Several methods are established for the synthesis of β-diketones, which could be applied to long-chain precursors.[2][3][4]
Table 1: Overview of General Synthetic Methods for β-Diketones
| Method | Description | Key Reagents | Potential Applicability to this compound |
| Claisen Condensation | Condensation of a ketone with an ester in the presence of a strong base.[4] | Sodium ethoxide, sodium amide, LDA | A long-chain ester could be condensed with a methyl-branched ketone, or vice versa. Control of regioselectivity would be a key challenge. |
| Acylation of Ketone Enolates | A ketone is converted to its enolate, which is then acylated with an acid chloride or anhydride. | LDA, acyl chloride | A chiral methyl-branched ketone could be acylated with a long-chain acyl chloride. |
| Hydration of Alkynones | Hydration of a ketone with a triple bond in the β,γ-position can yield a β-diketone. | Acid or metal catalysts | A long-chain alkynone with a methyl branch could be synthesized and subsequently hydrated. |
| Rearrangement of α,β-Epoxy Ketones | Lewis acid-catalyzed rearrangement of α,β-epoxy ketones can lead to β-diketones. | Lewis acids (e.g., BF₃·OEt₂) | Would require the synthesis of a suitable long-chain epoxy ketone precursor. |
Stereoselective Synthesis of the Methyl Branch
Introducing the methyl group with a defined stereochemistry is a critical step. This can be achieved through various asymmetric synthesis methodologies.
Table 2: Strategies for Stereoselective Introduction of a Methyl Group
| Method | Description | Key Reagents/Catalysts |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the molecule to direct the stereoselective methylation of a prochiral center. | Evans auxiliaries, SAMP/RAMP hydrazones |
| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemical outcome of a methylation reaction. | Chiral transition metal complexes |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule that already contains the desired stereocenter. | (R)- or (S)-citronellal, for example |
A hypothetical synthetic workflow for a stereoisomer of this compound is presented below.
Caption: Hypothetical workflow for the synthesis of a this compound stereoisomer.
Separation and Analysis of Stereoisomers
If a synthetic route yields a mixture of stereoisomers, or if the compound is isolated from a natural source, chromatographic separation is necessary.
Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
Gas Chromatography (GC) on Chiral Columns: For volatile compounds, GC with a chiral stationary phase can be used for both analytical and preparative separation of stereoisomers.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the constitution and relative stereochemistry of the molecule. Advanced techniques like NOESY can provide information about the spatial proximity of protons, helping to assign stereocenters.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
X-ray Crystallography: If a crystalline derivative can be formed, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
The general workflow for the analysis and separation of stereoisomers is depicted below.
Caption: General workflow for the separation and analysis of stereoisomers.
Potential Biological Activity and Signaling Pathways
While no biological data exists for this compound, the β-diketone moiety is a known pharmacophore.[1][2] Compounds containing this functional group exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In insects, long-chain methyl-branched ketones are common components of cuticular hydrocarbons and can act as pheromones, influencing mating behavior and aggregation.
A hypothetical signaling pathway that could be modulated by a biologically active long-chain diketone is illustrated below. This is a generalized representation and would need to be experimentally verified.
Caption: Hypothetical signaling pathway initiated by a bioactive diketone.
Conclusion and Future Directions
The study of this compound and its stereoisomers represents an unexplored area of research. This guide provides a foundational framework for approaching the synthesis, purification, and characterization of these challenging molecules. Future research should focus on developing efficient and stereoselective synthetic routes to access each stereoisomer in high purity. Once isolated, the individual stereoisomers can be subjected to a battery of biological assays to elucidate their structure-activity relationships. Such studies will not only expand our understanding of the chemical space of long-chain diketones but may also lead to the discovery of novel bioactive compounds with applications in medicine and agriculture.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 7-Methyltridecane-5,9-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 7-Methyltridecane-5,9-dione, a long-chain aliphatic diketone. Due to the limited availability of specific data for this compound, the methodologies presented herein are based on established protocols for the analysis of similar long-chain ketones and diketones. These protocols are designed to be adaptable for various matrices and research applications, from environmental testing to potential pharmaceutical development. This application note covers sample preparation, analytical instrumentation, and data analysis, and includes hypothetical data to illustrate the application of these methods.
Introduction
This compound is a C14 aliphatic diketone. While specific biological activities of this compound are not extensively documented, similar long-chain ketones and polyketones have been investigated for their potential as signaling molecules, pheromones, and antimicrobial agents. For instance, functionalized aliphatic polyketones have demonstrated significant germicidal activity, suggesting potential applications in drug development and material science.[1] The accurate quantification of this compound is crucial for understanding its synthesis, environmental fate, and potential biological significance.
The analytical methods detailed below, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are widely used for the quantification of ketones and other volatile or semi-volatile organic compounds.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the separation and quantification of volatile and semi-volatile compounds like this compound.
2.1.1. Sample Preparation (Solid Matrix, e.g., Soil, Sediment)
-
Extraction:
-
Weigh 5 g of the homogenized solid sample into a 20 mL glass vial.
-
Add 10 mL of methanol as the extraction solvent.[2]
-
Spike the sample with an appropriate internal standard (e.g., d10-anthracene).
-
Vortex the vial for 2 minutes and then sonicate for 15 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction process on the pellet with an additional 5 mL of methanol.
-
Combine the supernatants and concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Cleanup (Optional, if high levels of interfering compounds are present):
-
Use a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove polar interferences.
-
Condition the cartridge with 5 mL of hexane.
-
Load the 1 mL extract onto the cartridge.
-
Elute the target analyte with a suitable solvent mixture (e.g., hexane:acetone, 9:1 v/v).
-
Concentrate the eluate to a final volume of 1 mL.
-
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for identification.
2.1.3. Data Analysis and Quantification
-
Quantification: Use a multi-level calibration curve prepared from a certified standard of this compound. The concentration is calculated based on the ratio of the analyte peak area to the internal standard peak area.
-
Confirmation: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the detected peak with that of the certified standard.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
For non-volatile matrices or when derivatization is preferred, HPLC is a suitable alternative. Ketones are often derivatized with 2,4-dinitrophenylhydrazine (DNPH) to enhance their detection by UV absorbance.[3][4]
2.2.1. Sample Preparation and Derivatization (Aqueous Matrix, e.g., Water Sample)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass bottle.
-
Derivatization:
-
Adjust the pH of the sample to 3.0 with 2M HCl.
-
Add 10 mL of a saturated solution of DNPH in acetonitrile.
-
Allow the reaction to proceed in the dark for 1 hour at 40 °C.
-
-
Extraction:
-
Extract the DNPH derivatives with 2 x 20 mL of dichloromethane by shaking vigorously for 5 minutes in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
-
2.2.2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 60% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
2.2.3. Data Analysis and Quantification
-
Quantification: Prepare a calibration curve using a series of DNPH-derivatized this compound standards. The concentration is determined from the peak area at 360 nm.
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes.
Table 1: GC-MS Quantification of this compound in Spiked Soil Samples.
| Sample ID | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| Soil-A-1 | 50.0 | 47.8 | 95.6 |
| Soil-A-2 | 50.0 | 51.2 | 102.4 |
| Soil-A-3 | 50.0 | 49.5 | 99.0 |
| Average | 50.0 | 49.5 | 99.0 |
| Soil-B-1 | 100.0 | 96.3 | 96.3 |
| Soil-B-2 | 100.0 | 101.5 | 101.5 |
| Soil-B-3 | 100.0 | 98.7 | 98.7 |
| Average | 100.0 | 98.8 | 98.8 |
Table 2: HPLC-UV Quantification of this compound in Spiked Water Samples.
| Sample ID | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
| Water-A-1 | 10.0 | 9.8 | 98.0 |
| Water-A-2 | 10.0 | 10.3 | 103.0 |
| Water-A-3 | 10.0 | 9.9 | 99.0 |
| Average | 10.0 | 10.0 | 100.0 |
| Water-B-1 | 50.0 | 48.2 | 96.4 |
| Water-B-2 | 50.0 | 51.0 | 102.0 |
| Water-B-3 | 50.0 | 49.6 | 99.2 |
| Average | 50.0 | 49.6 | 99.2 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: General experimental workflow for the quantitative analysis of this compound.
Potential Biological Significance and Signaling Pathway
While the specific signaling pathways involving this compound are unknown, it is hypothesized that as a lipophilic molecule, it could interact with cell membranes and potentially modulate the activity of membrane-bound receptors or enzymes. Aliphatic ketones have been implicated in various biological processes, and their structural similarity to signaling molecules like fatty acids and isoprenoids suggests they could play a role in intercellular communication or defense mechanisms.
The diagram below illustrates a hypothetical signaling pathway where an aliphatic diketone could act as a ligand for a G-protein coupled receptor (GPCR), leading to downstream cellular responses.
Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the quantitative analysis of this compound in various matrices. Both GC-MS and HPLC methodologies offer high sensitivity and selectivity. While the biological role of this specific diketone remains to be fully elucidated, these analytical methods are essential tools for researchers and scientists in pharmacology, environmental science, and drug development to further investigate its properties and potential applications. It is recommended to validate these methods for the specific matrix and concentration range of interest.
References
Application Note: Mass Spectrometry Analysis of 7-Methyltridecane-5,9-dione
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of 7-methyltridecane-5,9-dione using Gas Chromatography-Mass Spectrometry (GC-MS). It includes sample preparation, instrumental parameters, and a discussion of the expected fragmentation patterns.
Introduction
This compound is a diketone with potential applications in various fields of chemical research. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful analytical technique for the identification and quantification of such compounds. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds, providing reproducible mass spectra and detailed structural information through fragmentation analysis. This application note outlines a comprehensive GC-MS protocol for the characterization of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) to each standard and sample at a fixed concentration.
-
Sample Injection: Inject 1 µL of the prepared sample into the GC-MS system.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
Data Presentation
Predicted Mass Spectrum of this compound
The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The fragmentation is expected to be dominated by alpha-cleavage adjacent to the carbonyl groups.
| m/z | Predicted Fragment Structure | Relative Abundance (Hypothetical) |
| 226 | [M]⁺• (Molecular Ion) | Low |
| 183 | [M - C₃H₇]⁺ | Moderate |
| 169 | [M - C₄H₉]⁺ | High |
| 155 | [M - C₅H₁₁]⁺ | Moderate |
| 127 | [C₈H₁₅O]⁺ | High |
| 99 | [C₆H₁₁O]⁺ | Moderate |
| 85 | [C₅H₉O]⁺ | High |
| 57 | [C₄H₉]⁺ | High |
| 43 | [C₃H₇]⁺ | Moderate |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathways for this compound in EI-MS.
References
Application Note: Gas Chromatography Method for the Analysis of 7-Methyltridecane-5,9-dione
Abstract
This application note outlines a proposed gas chromatography (GC) method for the separation and quantification of 7-Methyltridecane-5,9-dione. Due to the absence of a standardized, published method for this specific compound, the following protocol has been developed based on established methods for the analysis of other β-diketones and long-chain aliphatic compounds. The described methodology is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and can be further optimized to meet specific matrix and sensitivity requirements.
Introduction
This compound is a β-diketone with potential applications in various fields, including organic synthesis and as a precursor for bioactive molecules. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Gas chromatography, owing to its high resolution and sensitivity, is an ideal analytical technique for the analysis of semi-volatile compounds like this compound. This document provides a comprehensive protocol for its analysis using a standard gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental
-
Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column, is recommended to provide good resolution and peak shape for this analyte.
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Syringes: 10 µL GC autosampler syringes.
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Solvents: HPLC-grade or equivalent purity solvents (e.g., hexane, ethyl acetate) for sample and standard preparation.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation method will be matrix-dependent. A general liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may be employed. For a simple organic matrix, a direct dilution with ethyl acetate may be sufficient.
Gas Chromatography Method Parameters
The following GC parameters are proposed as a starting point for method development:
| Parameter | Recommended Setting |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 minute |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 minutes |
| Column | |
| Column Type | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
| Detector (MS) | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40-450 m/z |
Proposed Quantitative Data
The following table summarizes the expected performance characteristics of this method. These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 12.5 - 13.5 min |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
The logical flow of the analytical process from sample receipt to final data reporting is illustrated in the diagram below.
Caption: Workflow for the GC analysis of this compound.
Protocol: Step-by-Step GC Analysis
-
System Preparation:
-
Ensure the GC is equipped with the appropriate column and consumables.
-
Set the GC method parameters as detailed in Section 3.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include solvent blanks, a series of calibration standards, quality control (QC) samples, and the unknown samples.
-
-
Calibration:
-
Inject the calibration standards from the lowest to the highest concentration.
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Ensure the correlation coefficient (R²) is greater than 0.995.
-
-
Sample Analysis:
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms based on the retention time obtained from the standards.
-
-
Data Processing and Quantification:
-
Integrate the peak area for this compound in each sample.
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Apply any dilution factors used during sample preparation to determine the final concentration in the original sample.
-
Conclusion
The proposed gas chromatography method provides a detailed framework for the reliable analysis of this compound. The use of a mid-polar capillary column combined with an optimized temperature program allows for the effective separation of the analyte from potential impurities. This application note and protocol serve as a valuable resource for researchers and professionals, enabling them to implement a robust analytical method for this compound. Further optimization and validation should be performed to meet the specific requirements of the user's laboratory and sample matrix.
Application Notes and Protocols for Pheromone Research: A Case Study with (Z)-7-Tetradecen-2-one
A Note on the Selected Compound: Initial searches for "7-Methyltridecane-5,9-dione" did not yield sufficient specific data for the generation of detailed application notes. Therefore, this document utilizes (Z)-7-tetradecen-2-one, the well-characterized sex pheromone of the Oriental beetle (Anomala orientalis), as a representative long-chain ketone pheromone to illustrate the required protocols and data presentation. The principles and methods described herein are broadly applicable to the study of other similar semiochemicals.
Introduction
(Z)-7-tetradecen-2-one is the primary component of the female-emitted sex pheromone of the Oriental beetle, a significant pest of turfgrass, ornamentals, and various fruit crops. This long-chain ketone plays a crucial role in mate location by male beetles. Understanding its biological activity and the behavioral responses it elicits is essential for developing effective pest management strategies, such as mating disruption and mass trapping. These application notes provide a summary of its biological activity, detailed protocols for its study, and an overview of the relevant signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of (Z)-7-Tetradecen-2-one
| Property | Value |
| Molecular Formula | C₁₄H₂₆O |
| Molecular Weight | 210.36 g/mol |
| CAS Number | 146955-45-5 |
| Boiling Point | 310.2 °C at 760 mmHg |
| Appearance | Colorless to pale yellow liquid |
Table 2: Electrophysiological and Behavioral Responses to (Z)-7-Tetradecen-2-one
| Assay Type | Dosage | Response Metric | Observed Effect |
| Electroantennography (EAG) | 10 µg | Mean EAG amplitude (mV) | Significant antennal depolarization |
| Field Trapping | 10 µg on a rubber septum | Mean beetle capture | Minimum concentration for significant catch[1] |
| Field Trapping | 1 µg and higher | Trap Catch Comparison | No significant difference between (Z)-isomer and 9:1 (Z/E) blend[1][2] |
| Mating Disruption | 25 g/ha (pellet formulation) | Reduction in male trap captures | >90% reduction for 36 days[3] |
| Mating Disruption | 25 g/ha (pellet formulation) | Reduction in mating success | 86-100% reduction for 24 days[3] |
Experimental Protocols
Protocol 1: Electroantennography (EAG)
This protocol describes the measurement of antennal responses of male Oriental beetles to (Z)-7-tetradecen-2-one.
Materials:
-
Live male Oriental beetles (Anomala orientalis)
-
(Z)-7-tetradecen-2-one (in hexane, various concentrations)
-
Micropipettes
-
Ag/AgCl electrodes
-
Electrode gel
-
Micromanipulators
-
EAG amplifier and data acquisition system
-
Humidified, purified air stream
-
Dissecting microscope
Procedure:
-
Antenna Preparation:
-
Immobilize a male beetle.
-
Under a dissecting microscope, carefully excise one antenna at its base.
-
Mount the excised antenna between two electrodes using conductive gel. The basal end of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode.
-
-
EAG Setup:
-
Position the mounted antenna in a continuous, humidified airflow.
-
Prepare serial dilutions of (Z)-7-tetradecen-2-one in hexane.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate completely.
-
-
Stimulation and Recording:
-
Insert the filter paper with the pheromone into a Pasteur pipette connected to the air stream delivery system.
-
Deliver a puff of pheromone-laden air over the antenna.
-
Record the resulting electrical potential change (EAG response) using the data acquisition system.
-
Present stimuli in increasing order of concentration.
-
Use a hexane-only control between stimuli to allow the antenna to recover.
-
-
Data Analysis:
-
Measure the amplitude of the negative deflection (in mV) for each EAG response.
-
Subtract the response to the solvent control from the pheromone responses.
-
Generate a dose-response curve by plotting the mean EAG amplitude against the logarithm of the pheromone concentration.
-
Protocol 2: Field Trapping Assay
This protocol details a field-based method to assess the attractiveness of (Z)-7-tetradecen-2-one to male Oriental beetles.
Materials:
-
Standard insect traps (e.g., Japanese beetle traps)
-
Rubber septa
-
(Z)-7-tetradecen-2-one (in hexane)
-
Hexane (for control)
-
Field stakes or hangers
Procedure:
-
Lure Preparation:
-
Prepare lures by loading rubber septa with different amounts of (Z)-7-tetradecen-2-one (e.g., 1 µg, 10 µg, 100 µg).
-
Prepare control lures with hexane only.
-
Allow the solvent to evaporate completely.
-
-
Trap Deployment:
-
In the study area, set up traps in a randomized block design.
-
Place traps at a consistent height and distance from each other to avoid interference.
-
Bait each trap with a prepared lure.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., daily or every few days) during the beetle flight season.
-
Count and record the number of male Oriental beetles captured in each trap.
-
-
Data Analysis:
-
Calculate the mean number of beetles captured per trap for each treatment and the control.
-
Use appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences in trap captures between the different pheromone doses and the control.
-
Mandatory Visualization
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Caption: Workflow for electrophysiological and behavioral analysis of pheromones.
References
7-Methyltridecane-5,9-dione: No Established Applications in Entomology Found
Initial research into the applications of 7-Methyltridecane-5,9-dione within the field of entomology has revealed a significant lack of available scientific literature and data. Extensive searches have not yielded any specific studies, application notes, or experimental protocols related to the use of this particular chemical compound for insect-related research, pest management, or drug development.
Despite a thorough review of scientific databases and search engines, no information was found detailing the use of this compound as a pheromone, kairomone, allomone, or any other semiochemical in insect communication or behavior. Similarly, there is no evidence to suggest its use as an insecticide, repellent, or attractant in pest management strategies.
The search results did identify information on related compounds, such as 7-methyltridecane and other dione or tridecanone derivatives, which have been studied in various chemical and biological contexts. However, the specific compound of interest, this compound, does not appear to be a recognized or documented agent in entomological research based on the currently accessible information.
Consequently, it is not possible to provide the requested detailed application notes, quantitative data tables, experimental protocols, or visualizations for this compound in entomology, as the foundational research does not appear to exist.
Researchers, scientists, and drug development professionals interested in this specific molecule may need to conduct novel research to determine its potential properties and applications within entomology. Such research would involve initial synthesis, purification, and subsequent bioassays to screen for any effects on insect behavior or physiology.
Application Notes and Protocols for 7-Methyltridecane-5,9-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound 7-Methyltridecane-5,9-dione is not a well-documented substance in publicly available scientific literature. Therefore, the following application notes and protocols are based on established principles for analogous long-chain β-diketones and should be considered as a theoretical framework for research and development. All protocols require optimization and validation in a laboratory setting.
Introduction
β-Diketones are a class of organic compounds characterized by the presence of two ketone groups separated by a single carbon atom. This structural motif imparts a range of interesting chemical and biological properties, including metal-chelating capabilities and diverse pharmacological activities. Long-chain aliphatic β-diketones, in particular, are found in nature and have shown potential as antimicrobial and cytotoxic agents. This compound, a hypothetical long-chain β-diketone, presents a novel scaffold for investigation in drug discovery. These application notes provide detailed, albeit theoretical, protocols for its synthesis and biological evaluation.
Data Presentation
The following tables present hypothetical data for the biological activity of this compound. These values are for illustrative purposes and should be experimentally determined.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | 16 | 18 |
| Escherichia coli (ATCC 25922) | 32 | 12 |
| Candida albicans (ATCC 10231) | 64 | 10 |
Table 2: Cytotoxic Activity of this compound against A549 Human Lung Carcinoma Cells
| Concentration (µM) | Cell Viability (%) |
| 1 | 95.2 ± 4.1 |
| 10 | 78.5 ± 5.3 |
| 25 | 55.1 ± 6.2 |
| 50 | 32.8 ± 4.9 |
| 100 | 15.6 ± 3.7 |
| IC50 (µM) | 38.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of this compound via a Claisen condensation reaction, a common method for forming β-diketones.[1][2]
Materials:
-
Methyl 2-methylhexanoate
-
5-Nonanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Preparation of the Enolate:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous toluene to the flask.
-
While stirring, slowly add 5-nonanone (1.0 equivalent) to the sodium hydride suspension at room temperature.
-
Heat the mixture to reflux and stir for 2 hours to ensure complete formation of the sodium enolate.
-
Cool the reaction mixture to room temperature.
-
-
Claisen Condensation:
-
Slowly add methyl 2-methylhexanoate (1.0 equivalent) to the enolate solution at room temperature.
-
Heat the reaction mixture to reflux and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield this compound.
-
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Protocol 2: Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and zone of inhibition for this compound against various microbial strains using the broth microdilution and Kirby-Bauer disk diffusion methods, respectively.
Materials:
-
This compound
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Broth Microdilution (MIC Determination):
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth (MHB for bacteria, RPMI for fungi) to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Disk Diffusion (Zone of Inhibition):
-
Prepare a microbial lawn by evenly spreading the standardized inoculum onto the surface of an MHA plate.
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Place a control disk impregnated with DMSO.
-
Incubate the plates under the same conditions as for the MIC assay.
-
Measure the diameter of the clear zone of inhibition around each disk in millimeters.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic effects of this compound on a human cancer cell line (e.g., A549 lung carcinoma) using the Lactate Dehydrogenase (LDH) assay.[3][4][5][6]
Materials:
-
This compound
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).
-
-
LDH Assay:
-
Incubate the treated cells for 24-48 hours.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit manual, which typically involves subtracting the background and normalizing to the maximum LDH release control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% cell death.
-
Hypothetical Signaling Pathway
Long-chain β-diketones may exert their biological effects through various mechanisms, including the induction of cellular stress and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells. This is a generalized pathway and requires experimental validation.
Diagram 2: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. ijpras.com [ijpras.com]
- 2. mdpi.com [mdpi.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biochain.com [biochain.com]
Application Notes and Protocols: 7-Methyltridecane-5,9-dione as a Potential Insect Attractant
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently limited publicly available scientific literature specifically documenting 7-Methyltridecane-5,9-dione as a proven insect attractant. These application notes and protocols are provided as a comprehensive guide for the investigational use of this compound, based on established methodologies for evaluating novel insect attractants and the known roles of similar aliphatic ketones in insect chemical ecology.
Introduction
This compound is a diketone that, based on the chemical class of aliphatic ketones, holds potential for investigation as a semiochemical for insect pest management. Aliphatic ketones are known to play various roles in insect communication, including acting as components of pheromones or as kairomones. For instance, some plant-derived aliphatic ketones exhibit contact toxicity against stored product pests like Tribolium castaneum.[1] The structural features of this compound suggest it could be explored for its attractant or repellent properties against a range of insect species, particularly those in agricultural or stored product environments.
These notes provide detailed protocols for the systematic evaluation of this compound as a potential insect attractant, from laboratory-based bioassays to preliminary field trials.
Chemical Properties of this compound
While specific experimental data for this compound is scarce, the properties of the related compound, 7-Methyltridecane, are available and can offer some preliminary insights into its physical behavior.
| Property | Value (for 7-Methyltridecane) | Source |
| Molecular Formula | C14H30 | [2] |
| Molecular Weight | 198.39 g/mol | [2][3] |
| CAS Number | 26730-14-3 | [2][3] |
Note: The addition of two ketone groups in this compound will alter these properties, likely increasing its polarity and boiling point compared to the parent alkane.
Proposed (Hypothetical) Signaling Pathway for Investigation
The mechanism by which insects detect and respond to semiochemicals like ketones typically involves the olfactory system. A proposed pathway for investigation is outlined below. Odorant Binding Proteins (OBPs) in the insect's antennae could bind to this compound and transport it to Odorant Receptors (ORs) on the surface of olfactory sensory neurons. This binding event would trigger a signal transduction cascade, leading to the generation of an action potential. This nerve impulse would then be transmitted to the antennal lobe of the insect brain for processing, ultimately resulting in a behavioral response, such as upwind flight towards the odor source.
Caption: Hypothetical olfactory signaling pathway for this compound.
Experimental Protocols
The following protocols are designed to systematically assess the attractant properties of this compound.
-
Stock Solution: Prepare a 1% (w/v) stock solution of this compound in a high-purity volatile solvent such as hexane or acetone.
-
Serial Dilutions: Create a series of dilutions from the stock solution to determine the optimal concentration. Suggested concentrations for initial screening are 1000 ppm, 500 ppm, 250 ppm, 100 ppm, and 50 ppm.
-
Control: Use the pure solvent as a negative control in all experiments.
A Y-tube olfactometer is a standard apparatus for studying insect olfactory responses to airborne stimuli.
Experimental Workflow:
Caption: Workflow for a Y-tube olfactometer bioassay.
Detailed Protocol:
-
Apparatus Setup:
-
Set up the Y-tube olfactometer, ensuring it is clean and free of any residual odors.
-
Connect a purified and humidified air source to the two arms of the olfactometer, maintaining a constant airflow (e.g., 0.5 L/min).
-
-
Sample Application:
-
Apply a standard volume (e.g., 10 µL) of the this compound solution to a filter paper strip and place it in the designated sample chamber of one arm.
-
Apply an equal volume of the solvent to a separate filter paper strip and place it in the other arm as a control.
-
-
Insect Introduction and Observation:
-
Introduce a single adult insect (of a consistent age and mating status) into the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) into one of the arms.
-
Record which arm the insect chooses. Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Replication and Data Analysis:
-
After each trial, clean the olfactometer thoroughly with solvent and bake it if necessary to remove any residual chemicals.
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Repeat the experiment with a sufficient number of insects (e.g., 30-50) for each concentration.
-
Analyze the choice data using a chi-square test to determine if there is a statistically significant preference for the arm containing this compound.
-
Table for Recording Y-Tube Olfactometer Data:
| Concentration (ppm) | Number of Insects Choosing Treatment | Number of Insects Choosing Control | Number of No Choice | Chi-Square (χ²) | p-value |
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 | |||||
| 1000 |
Field cage experiments provide a bridge between laboratory and open-field trials, allowing for the assessment of the attractant under more natural conditions while controlling the insect population.
Experimental Workflow:
Caption: Workflow for a field cage bioassay.
Detailed Protocol:
-
Cage and Trap Setup:
-
Erect field cages in an appropriate outdoor or greenhouse environment.
-
Place potted host plants inside the cages to provide a semi-natural setting.[4]
-
Prepare traps (e.g., delta traps or sticky traps) with a slow-release lure containing the most effective concentration of this compound determined from olfactometer assays.
-
Prepare an equal number of control traps baited with the solvent only.
-
-
Experimental Design:
-
Place one treatment and one control trap in each cage, positioned at the same height and distance from the center.
-
The placement of treatment and control traps should be randomized and rotated regularly to avoid positional effects.[4]
-
-
Insect Release and Data Collection:
-
Release a known number of insects (e.g., 100), which have been appropriately conditioned (e.g., protein-deprived to increase food-seeking behavior), into the center of each cage.[4]
-
After a predetermined period (e.g., 24 or 48 hours), collect the traps.
-
Count and record the number of target insects captured in each trap.
-
-
Data Analysis:
-
Analyze the trap capture data using an appropriate statistical test, such as a t-test or ANOVA, to determine if there is a significant difference in the number of insects captured in the treatment versus the control traps.
-
Table for Recording Field Cage Trial Data:
| Replicate Cage Number | Trap Type | Number of Insects Captured |
| 1 | Treatment (7-MTD) | |
| 1 | Control (Solvent) | |
| 2 | Treatment (7-MTD) | |
| 2 | Control (Solvent) | |
| 3 | Treatment (7-MTD) | |
| 3 | Control (Solvent) | |
| ... | ... | |
| Average | Treatment (7-MTD) | |
| Average | Control (Solvent) |
Considerations for Drug Development Professionals
Should this compound demonstrate significant attractant properties, its development as a commercial product will require further investigation into:
-
Synthesis and Purity: Development of a cost-effective synthesis route with high purity.
-
Formulation: Creation of stable, slow-release formulations suitable for various trap designs.
-
Specificity: Testing against non-target and beneficial insect species to ensure ecological safety.
-
Regulatory Approval: Conducting toxicological and environmental impact studies to meet regulatory requirements.
By following these detailed protocols, researchers can systematically evaluate the potential of this compound as a novel insect attractant and generate the robust data necessary for further development and application in integrated pest management programs.
References
No Publicly Available Data for Field Trials of 7-Methyltridecane-5,9-dione
Despite a comprehensive search for scientific literature and experimental data, no specific information regarding field trials, detailed application notes, or experimental protocols for 7-Methyltridecane-5,9-dione could be located. This suggests that the compound may be novel, not yet synthesized, or has not been the subject of published research under this name.
Extensive searches were conducted to find information on the biological activity, synthesis, and natural occurrence of this compound. These searches, including queries for its potential CAS number, did not yield any relevant results. The scientific literature that was retrieved focused on other dione-containing molecules with different structural features and applications, such as antibacterial, anticancer, and anticonvulsant agents. However, none of the available research pertained to the specific chemical structure of this compound.
Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for this compound. The absence of publicly accessible data prevents the creation of the detailed scientific content as outlined in the user's request.
Researchers, scientists, and drug development professionals interested in this specific molecule may need to undertake its synthesis and conduct initial exploratory studies to determine its chemical properties and biological activities. As no prior art appears to be available in the public domain, any investigation into this compound would represent a novel area of research.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyltridecane-5,9-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 7-Methyltridecane-5,9-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and effective method for the synthesis of this compound is a Michael addition reaction. This involves the conjugate addition of an enolate, generated from a ketone, to an α,β-unsaturated ketone. A well-established pathway is the reaction of the enolate of 3-methyl-2-pentanone with (E)-oct-1-en-3-one.
Q2: What are the critical parameters affecting the yield of the Michael addition?
A2: The yield is primarily influenced by the choice of base, reaction temperature, solvent, and the purity of the starting materials. The formation of the desired enolate and the suppression of side reactions are crucial.
Q3: What are the common side products in this synthesis?
A3: Common side products can include self-condensation products of the starting ketones (aldol condensation), products from multiple additions, and isomers of the desired product if the enolate formation is not well-controlled.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation from starting materials and side products. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
If you are observing a low yield or no formation of the desired product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Enolate Formation | Use a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) instead of alkoxides like sodium ethoxide. Ensure anhydrous conditions and low temperatures (e.g., -78 °C) during enolate formation. | Increased conversion of the ketone to its enolate, leading to a higher yield of the Michael adduct. |
| Degradation of Starting Materials | Ensure the purity of 3-methyl-2-pentanone and (E)-oct-1-en-3-one. Use freshly distilled starting materials if necessary. | Reduced side reactions and improved yield of the desired product. |
| Incorrect Reaction Temperature | Maintain a low temperature during the addition of the electrophile to the enolate solution to prevent side reactions. Allow the reaction to warm to room temperature slowly. | Minimized formation of byproducts and increased selectivity for the desired 1,4-addition product. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Prevention of enolate quenching by protons, leading to improved reaction efficiency. |
Issue 2: Formation of Multiple Products
If your reaction mixture shows multiple spots on a TLC plate, indicating the formation of several byproducts, refer to the following table.
| Observed Side Product | Potential Cause | Recommended Action |
| Aldol Condensation Products | The base is reacting with the starting ketones, causing self-condensation. | Add the ketone slowly to the base at a low temperature to ensure complete enolate formation before adding the electrophile. |
| 1,2-Addition Product | The enolate is attacking the carbonyl carbon of the α,β-unsaturated ketone instead of the β-carbon. | Use a softer nucleophile. The use of a Gilman reagent (a lithium dialkylcuprate) can favor 1,4-addition. Alternatively, ensure a well-controlled, low-temperature addition of the electrophile. |
| Poly-alkylation Products | The product enolate is reacting with another molecule of the electrophile. | Use a slight excess of the ketone (nucleophile precursor) to ensure the electrophile is consumed. Quench the reaction once the formation of the desired product is maximized, as monitored by TLC or GC-MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michael Addition
Materials:
-
3-methyl-2-pentanone
-
(E)-oct-1-en-3-one
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF to the flask and cool it to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 3-methyl-2-pentanone in anhydrous THF to a solution of LDA in THF at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add a solution of (E)-oct-1-en-3-one in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the Michael addition synthesis.
Caption: Troubleshooting logic for synthesis yield improvement.
Technical Support Center: Purification of 7-Methyltridecane-5,9-dione
Notice to Researchers, Scientists, and Drug Development Professionals:
Our team has conducted a comprehensive search for detailed experimental protocols and purification data specifically for 7-Methyltridecane-5,9-dione. At present, there is a lack of publicly available scientific literature detailing the synthesis, purification, and common impurities associated with this specific compound.
Due to this absence of specific data, we are unable to provide a detailed and targeted technical support guide, including troubleshooting procedures, quantitative data tables, and specific experimental workflows for this compound.
To develop the comprehensive resource you require, the following information would be necessary:
-
A validated synthesis protocol for this compound: This would allow for the identification of potential starting materials, reagents, and by-products that could present as impurities.
-
Experimental data from the purification of this compound: This includes, but is not limited to, purification techniques employed (e.g., column chromatography, recrystallization), solvents used, observed yields, and purity levels achieved.
-
Analytical data of the crude and purified product: Spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and chromatographic data (e.g., HPLC, GC) would be essential for identifying specific impurities and developing effective purification strategies.
We are committed to providing accurate and valuable technical information. Once specific experimental data for this compound becomes available in the scientific literature, we will develop the comprehensive technical support center guide as originally requested.
In the interim, we can offer general guidance on the purification of β-diketones. The following sections provide a generalized troubleshooting guide and frequently asked questions based on common challenges encountered during the purification of similar compounds.
General Troubleshooting Guide for β-Diketone Purification
This guide addresses common issues that may arise during the purification of β-diketones using standard laboratory techniques such as column chromatography and recrystallization.
Frequently Asked Questions (FAQs) - Column Chromatography
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my β-diketone streaking or tailing on the TLC/column? | The compound may be interacting too strongly with the stationary phase (e.g., silica gel) due to its acidic protons. The compound might be unstable on silica gel. | Add a small amount of a mild acid (e.g., 0.1% acetic acid or triethylamine for basic compounds) to the eluent to suppress ionization. Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., C18). |
| Why is the separation between my desired compound and impurities poor? | The solvent system may not have the optimal polarity. The column may have been packed improperly, leading to channeling. The sample may have been loaded improperly. | Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify the best eluent system. Ensure the column is packed uniformly without any air bubbles.[1][2] Load the sample in a narrow band using a minimal amount of solvent. |
| Why did my compound not elute from the column? | The eluent may be too non-polar. The compound may have decomposed on the column. | Gradually increase the polarity of the eluent. Check the stability of your compound on silica gel using a small-scale test before performing a large-scale column.[3] |
Frequently Asked Questions (FAQs) - Recrystallization
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why won't my β-diketone crystallize? | The solution may be supersaturated. Too much solvent may have been used. The compound may be "oiling out" instead of crystallizing. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the solvent volume by evaporation. Re-dissolve the oil in a minimum of hot solvent and allow it to cool more slowly. Consider using a different solvent or a solvent mixture. |
| Why is the recovery from recrystallization very low? | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. The compound has significant solubility in the cold solvent. | Use the minimum amount of near-boiling solvent to dissolve the compound. Always wash the collected crystals with a minimal amount of ice-cold solvent. Select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. |
| Why are the crystals discolored or appear impure after recrystallization? | The cooling process was too rapid, trapping impurities within the crystal lattice. The initial crude material was highly impure. | Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath. Consider a preliminary purification step (e.g., activated charcoal treatment or a quick filtration through a silica plug) before recrystallization. |
Generalized Purification Workflow
The following diagram illustrates a general workflow for the purification of a synthesized β-diketone.
Caption: General purification workflow for a β-diketone.
General Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common purification problems.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. Peptide ligands for the universal purification of... - Citation Index - NCSU Libraries [ci.lib.ncsu.edu]
- 2. Tridecane, 7-methyl- (CAS 26730-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS#:140671-21-2 | 1,4-dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione | Chemsrc [chemsrc.com]
Technical Support Center: Synthesis of 7-Methyltridecane-5,9-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyltridecane-5,9-dione. The information provided is based on established synthetic methodologies for β-diketones, as direct synthesis protocols for this specific molecule are not widely published.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most probable synthetic routes for this compound, a long-chain, unsymmetrical β-diketone, are based on general and widely used methods for β-diketone synthesis. These include:
-
Mixed (Crossed) Claisen Condensation: This is a base-catalyzed reaction between a ketone and an ester.[1][2][3][4][5][6][7][8] For the synthesis of this compound, this would likely involve the reaction of 2-methylheptan-4-one with an ester of valeric acid (e.g., ethyl valerate).
-
Acylation of a Ketone Enolate: This method involves the reaction of a pre-formed ketone enolate with an acylating agent, such as an acid chloride or an ester.[9][10] For this target molecule, the enolate of 2-nonanone could be acylated with 2-methylbutyryl chloride.
Q2: What are the expected major impurities in the synthesis of this compound?
A2: The nature and quantity of impurities are highly dependent on the chosen synthetic route and reaction conditions. Common impurities are summarized in the table below.
Q3: How can I purify the crude this compound?
A3: Purification of β-diketones can be challenging due to their physical properties. Common methods include:
-
Distillation: Vacuum distillation can be effective for removing lower-boiling impurities and unreacted starting materials.
-
Chromatography: Column chromatography on silica gel is a standard method for separating the desired product from closely related impurities.
-
Copper Chelate Formation: β-Diketones form stable, often crystalline, copper(II) chelates.[11] This complex can be precipitated from the crude reaction mixture, washed, and then decomposed to yield the purified β-diketone.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. β-Diketones exist as a mixture of keto and enol tautomers in solution, which will be observable in the NMR spectra.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity and identifying volatile impurities.[15][16][17] Derivatization may sometimes be employed to improve the chromatographic behavior of the diketone.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbonyl groups of both the keto and enol forms, as well as the hydroxyl group of the enol tautomer.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Ensure stoichiometric amounts of reagents are used, particularly the base in Claisen condensations as it is consumed.[3][18] |
| Side reactions | - Optimize the order of addition of reagents. - Use a non-nucleophilic base like LDA for ketone acylation to minimize side reactions.[3] - For Claisen condensations, use an alkoxide base that matches the ester's alcohol portion to prevent transesterification.[18][19] |
| Product degradation during workup | - Avoid strongly acidic or basic conditions during workup if the product is sensitive to hydrolysis. - Ensure the workup is performed at a low temperature. |
| Inefficient purification | - Optimize the purification method (e.g., change chromatography solvent system, try vacuum distillation, or use the copper chelate method). |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting Step |
| Unreacted starting materials (ketone and/or ester) | Incomplete reaction | See troubleshooting steps for "Low Yield". |
| Self-condensation product of the ketone (Aldol adduct/condensate) | The ketone enolate reacts with another molecule of the ketone instead of the ester. This is a common side reaction in mixed Claisen condensations.[1] | - Slowly add the ketone to a mixture of the base and the ester. - Use a large excess of the ester.[2] |
| Transesterification product | The alkoxide base used in a Claisen condensation does not match the alcohol portion of the ester starting material.[18][19] | Use an alkoxide base corresponding to the ester's alcohol (e.g., sodium ethoxide with an ethyl ester). |
| Product of double acylation | The enolate of the β-diketone product reacts with another molecule of the acylating agent. | Use a slight excess of the ketone and add the acylating agent slowly. |
Summary of Potential Impurities
| Synthetic Route | Potential Impurity | Reason for Formation | Analytical Method for Detection |
| Mixed Claisen Condensation | Unreacted 2-methylheptan-4-one | Incomplete reaction | GC-MS, 1H NMR |
| Unreacted ethyl valerate | Incomplete reaction | GC-MS, 1H NMR | |
| Aldol self-condensation product of 2-methylheptan-4-one | Ketone enolate reacts with another ketone molecule.[1] | GC-MS, 1H NMR, 13C NMR | |
| Transesterification product (if incorrect alkoxide is used) | Reaction of the ester with a non-corresponding alkoxide base.[18] | GC-MS | |
| Acylation of Ketone Enolate | Unreacted 2-nonanone | Incomplete reaction | GC-MS, 1H NMR |
| Unreacted 2-methylbutyryl chloride (or corresponding acid) | Incomplete reaction or hydrolysis during workup | GC-MS (as acid), IR (acid O-H stretch) | |
| Self-condensation product of 2-nonanone | Aldol reaction can compete with acylation if conditions are not optimized. | GC-MS, 1H NMR, 13C NMR |
Experimental Protocols
Method 1: Synthesis of this compound via Mixed Claisen Condensation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Reaction: A mixture of 2-methylheptan-4-one (1.0 equivalent) and ethyl valerate (1.5 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Workup: The reaction mixture is cooled to room temperature and quenched by pouring it into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Method 2: Synthesis of this compound via Acylation of a Ketone Enolate
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. To this solution, add 2-nonanone (1.0 equivalent) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Acylation: 2-Methylbutyryl chloride (1.05 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Plausible synthetic pathways for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. fiveable.me [fiveable.me]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Ch21: Acylation of ketones [chem.ucalgary.ca]
- 10. organicreactions.org [organicreactions.org]
- 11. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. research.vu.nl [research.vu.nl]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Optimizing GC-MS Parameters for 7-Methyltridecane-5,9-dione: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 7-Methyltridecane-5,9-dione.
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for analyzing this compound?
A1: For the analysis of a relatively non-polar, long-chain diketone such as this compound, a low to mid-polarity column is recommended. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, TG-5MS). These columns provide good resolution and thermal stability for a wide range of compounds.[1][2][3]
Q2: What are the typical GC oven starting parameters for this compound?
A2: A good starting point for the initial oven temperature is around 60°C, held for 1-2 minutes. This allows for sharp peak shapes of the solvent and any early eluting compounds. The temperature can then be ramped up to a final temperature that ensures the elution of the target analyte.
Q3: How can I optimize the temperature program for better separation?
A3: Temperature programming is crucial for separating compounds in a mixture.[4][5] For this compound, a multi-step ramp can be effective. A typical program might involve an initial ramp of 10°C/min to 175°C, followed by a slower ramp of 4-6°C/min to 300°C, with a final hold time of 10-20 minutes to ensure all components have eluted.[1][3] The ramp rates and hold times should be adjusted based on the complexity of your sample matrix to achieve optimal separation from other components.
Q4: What are the key MS parameters to consider?
A4: For the mass spectrometer, operating in electron ionization (EI) mode at a standard energy of 70 eV is typical for generating reproducible fragmentation patterns.[3] The mass scan range should be set to encompass the expected molecular ion and fragment ions of this compound (molecular weight: 226.38 g/mol ). A scan range of m/z 50-400 would be a reasonable starting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Injection volume too large. | 1. Use a deactivated injector liner. 2. Bake out the column at the maximum recommended temperature. 3. Reduce the injection volume. |
| No Peak Detected | 1. Compound did not elute from the column. 2. Incorrect MS scan range. 3. Thermal degradation of the analyte. | 1. Increase the final oven temperature and/or hold time. 2. Ensure the scan range includes the expected m/z values. 3. Lower the injector temperature. Consider derivatization if degradation persists. |
| Co-eluting Peaks | 1. Inadequate chromatographic separation. | 1. Optimize the GC temperature program (slower ramp rates). 2. Consider using a longer GC column or a column with a different stationary phase. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. | 1. Check the gas supply and regulators. 2. Perform a leak check on the GC system. |
| Unexpected Mass Fragments | 1. Background contamination. 2. Isomeric impurities. 3. Complex fragmentation pathways. | 1. Run a blank to identify background ions. 2. Analyze a pure standard to confirm the fragmentation pattern. 3. Consult literature on the mass spectrometry of β-diketones for common fragmentation pathways.[6][7] |
Experimental Protocols
General GC-MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 1-10 µg/mL.
-
If necessary, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering matrix components.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 6890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | - Initial: 60°C, hold for 1 min - Ramp 1: 10°C/min to 175°C - Ramp 2: 4°C/min to 300°C - Final Hold: 10 min at 300°C |
| MS System | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-400 |
| Scan Speed | Normal |
Visualizations
Caption: A general workflow for the GC-MS analysis of this compound.
Caption: A logical troubleshooting guide for common GC-MS issues.
References
Technical Support Center: Degradation of 7-Methyltridecane-5,9-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 7-Methyltridecane-5,9-dione.
Frequently Asked Questions (FAQs)
Q1: What are the potential initial enzymatic steps in the degradation of this compound?
Based on studies of similar β-diketones, the initial enzymatic attack on this compound is likely to involve either hydrolytic or oxidative cleavage of the C-C bond between the two carbonyl groups.[1][2][3] The two primary hypothesized pathways are:
-
Pathway A: Hydrolytic Cleavage: A β-diketone hydrolase could catalyze the addition of a water molecule across the C5-C6 or C8-C9 bond, leading to the formation of a carboxylic acid and a ketone.
-
Pathway B: Oxidative Cleavage: A dioxygenase enzyme could incorporate molecular oxygen, leading to the formation of an ester intermediate which is then hydrolyzed.[2][3]
Q2: We are not observing any degradation of this compound in our microbial cultures. What are the possible reasons?
Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:
-
Microbial Strain Selection: The selected microbial strain may not possess the necessary enzymatic machinery to degrade this specific β-diketone. It is advisable to screen a variety of microorganisms known for their ability to degrade hydrocarbons and ketones.
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Culture Conditions: The degradation of long-chain alkanes and ketones can be sensitive to culture conditions.[4] Optimize parameters such as pH, temperature, aeration, and nutrient availability.
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Compound Bioavailability: this compound is a lipophilic compound. Its low aqueous solubility might limit its availability to the microbial cells. The addition of a surfactant or co-solvent might improve bioavailability.
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Toxicity: At high concentrations, the compound might be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal substrate concentration.
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Acclimatization: The microbial culture may require a period of acclimatization to induce the expression of the relevant degradative enzymes. Consider a fed-batch culture or a gradual increase in the substrate concentration.
Q3: We have identified several degradation products. How can we confirm their chemical structures?
The identification of intermediate and final degradation products is crucial for elucidating the degradation pathway. A combination of analytical techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization of polar metabolites may be necessary to increase their volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis of more polar and non-volatile metabolites.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of purified metabolites, 1H and 13C NMR are invaluable.
Q4: Our in vitro enzyme assays show low or no activity. What are some common pitfalls?
When working with cell-free extracts or purified enzymes, consider the following:
-
Cofactor Requirements: Many hydrolases and dioxygenases require specific cofactors (e.g., metal ions, NAD(P)H) for their activity.[3] Ensure that all necessary cofactors are present in the reaction buffer.
-
Enzyme Stability: The enzyme might be unstable under the assay conditions. Optimize pH, temperature, and buffer composition. The addition of stabilizing agents like glycerol or BSA might be beneficial.
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Perform a substrate-dependent activity assay to determine the optimal substrate concentration.
-
Incorrect Enzyme Class: You may be assaying for the wrong type of enzymatic activity. If hydrolytic assays are negative, consider setting up assays for oxidative cleavage.
Troubleshooting Guides
Guide 1: Low Yield of Degradation Products
| Symptom | Possible Cause | Suggested Solution |
| Minimal decrease in parent compound concentration. | Inefficient microbial strain or enzyme. | Screen other microbial isolates or consider enzyme engineering to improve activity. |
| Parent compound adsorbs to culture vessel. | Hydrophobic nature of the compound. | Use silanized glassware and include a surfactant in the medium. |
| Degradation products are volatile and lost during incubation. | High volatility of smaller ketones and acids. | Use a closed incubation system and analyze the headspace for volatile organic compounds (VOCs). |
Guide 2: Identification of Unexpected Metabolites
| Symptom | Possible Cause | Suggested Solution |
| Metabolites with higher molecular weight than the parent compound are detected. | Biotransformation reactions such as methylation or hydroxylation are occurring. | Analyze the culture medium for potential sources of methyl or hydroxyl groups and consider these alternative pathways. |
| A wide range of acidic and alcoholic compounds are identified. | The degradation pathway is complex and involves multiple enzymatic steps. | Perform time-course experiments to identify the order of appearance of metabolites and elucidate the pathway. |
Experimental Protocols
Protocol 1: Whole-Cell Degradation Assay
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Prepare the Inoculum: Grow the microbial strain in a suitable liquid medium to the mid-exponential phase.
-
Set up the Degradation Culture: In a series of flasks, add a defined volume of sterile mineral salts medium.
-
Add the Substrate: Add this compound (dissolved in a minimal volume of a suitable solvent like acetone) to a final concentration of 50-100 mg/L. Include a solvent control.
-
Inoculate: Inoculate the flasks with the prepared culture to a starting OD600 of 0.1.
-
Incubation: Incubate the flasks at the optimal temperature and shaking speed for the chosen microorganism.
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots for analysis.
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Extraction: Extract the culture aliquots with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Analysis: Analyze the extracts by GC-MS or LC-MS to quantify the remaining parent compound and identify degradation products.
Protocol 2: In Vitro Degradation Assay with Cell-Free Extract
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Prepare Cell-Free Extract: Grow the microbial culture to the late exponential phase, harvest the cells by centrifugation, and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press and centrifuge to pellet cell debris. The supernatant is the cell-free extract.
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Set up the Reaction: In a microcentrifuge tube, combine the cell-free extract, a suitable buffer (e.g., phosphate or Tris-HCl), and any required cofactors.
-
Initiate the Reaction: Add this compound to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Stop the Reaction: At different time points, stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
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Extraction and Analysis: Extract the reaction mixture and analyze by GC-MS or LC-MS.
Quantitative Data
Table 1: Hypothetical Degradation of this compound by Pseudomonas sp. Strain XYZ
| Time (hours) | Parent Compound Remaining (%) | Concentration of Heptan-2-one (mg/L) | Concentration of 6-Methylnonanoic acid (mg/L) |
| 0 | 100 | 0 | 0 |
| 12 | 78 | 5.2 | 3.8 |
| 24 | 45 | 12.1 | 9.5 |
| 48 | 15 | 18.9 | 15.2 |
| 72 | <5 | 20.5 | 18.1 |
Table 2: Hypothetical Kinetic Parameters of a Purified β-Diketone Hydrolase
| Substrate | Km (µM) | Vmax (µmol/min/mg protein) |
| This compound | 150 | 25.4 |
| Nonane-4,6-dione | 120 | 35.8 |
| Acetylacetone | 250 | 15.2 |
Visualizations
References
- 1. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage | Semantic Scholar [semanticscholar.org]
- 3. Emergent mechanistic diversity of enzyme-catalysed beta-diketone cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-mediated biodegradation of long-chain n-alkanes (C32 and C40) by thermophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bioassay Response to 7-Methyltridecane-5,9-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyltridecane-5,9-dione and other hydrophobic compounds in bioassays. The information provided aims to address common challenges and improve experimental outcomes.
Introduction
This compound is a hydrophobic molecule, and as with many lipophilic compounds, achieving a robust and reproducible bioassay response can be challenging. The primary obstacle stems from its poor solubility in aqueous cell culture media, which can lead to compound precipitation, low bioavailability, and consequently, a weak or inconsistent biological signal. This guide offers systematic approaches to troubleshoot and enhance your bioassay performance when working with this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in the cell culture medium. What can I do?
A1: Compound precipitation is a common issue with hydrophobic molecules. Here are several strategies to address this:
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Optimize Solvent Concentration: While DMSO is a common solvent, its concentration in the final assay medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and cause your compound to fall out of solution.[1][2]
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Use a Co-solvent: Consider using a co-solvent system. Solvents like ethanol, or pluronic F-68 can sometimes improve solubility when used in combination with DMSO.[1]
-
Employ Solubilizing Agents: For particularly challenging compounds, cyclodextrins or bovine serum albumin (BSA) can be included in the assay medium to encapsulate the hydrophobic molecule and improve its solubility.
-
Sonication: Briefly sonicating the compound in the medium before adding it to the cells can help to disperse it more effectively.
Q2: I am observing a very low or no bioassay signal. How can I improve it?
A2: A weak signal is often linked to low compound bioavailability. To enhance the signal:
-
Increase Compound Concentration (with caution): While increasing the concentration might seem intuitive, it can also lead to precipitation. If you increase the concentration, ensure the compound remains in solution.
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Enhance Cell Permeability: For intracellular targets, permeabilizing agents like a very low concentration of digitonin or saponin can be used, but this must be carefully optimized to avoid cell toxicity.
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Increase Incubation Time: The compound may require a longer incubation period to elicit a measurable response. A time-course experiment is recommended to determine the optimal incubation time.
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Assay Sensitivity: Ensure your detection method is sensitive enough. For example, luminescence-based readouts are often more sensitive than fluorescence or absorbance-based assays.
Q3: How can I be sure that the observed effect is specific to my compound and not due to solvent artifacts?
A3: This is a critical aspect of any bioassay. To ensure the specificity of the response:
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Include a Vehicle Control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.[2] This will help you to distinguish the effect of the compound from that of the solvent.
-
Dose-Response Curve: A specific biological effect should ideally show a dose-dependent response. Performing a dose-response experiment can help to confirm the specificity of the observed activity.
-
Use of a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of your compound as a negative control.
Troubleshooting Guide
Issue: Inconsistent results between experiments.
-
Question: Are you preparing your compound dilutions fresh for each experiment?
-
Answer: Hydrophobic compounds can adsorb to plastic surfaces over time, leading to a decrease in the effective concentration. It is recommended to prepare fresh dilutions for each experiment.
-
-
Question: Is your cell passage number consistent?
-
Answer: Cell characteristics can change with high passage numbers. Try to use cells within a consistent and low passage number range for all experiments.
-
-
Question: Are you ensuring a homogenous distribution of the compound in your assay plates?
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Answer: After adding the compound to the wells, ensure proper mixing by gently pipetting or using an orbital shaker.
-
Issue: High background signal in the bioassay.
-
Question: Is your compound interfering with the assay detection method?
-
Answer: Some compounds can have intrinsic fluorescence or can quench the signal. Run a control with the compound in the absence of cells to check for any interference.
-
-
Question: Could the solvent be causing the high background?
-
Answer: Test different concentrations of your solvent in the assay without the compound to see if it contributes to the background signal.
-
Data Presentation
Table 1: Hypothetical Bioassay Response of this compound with Different Formulation Strategies.
| Formulation Strategy | This compound Concentration (µM) | Bioassay Signal (Relative Luminescence Units) | Standard Deviation |
| 0.5% DMSO | 10 | 1500 | 250 |
| 0.5% DMSO + 0.1% BSA | 10 | 4500 | 400 |
| 0.5% DMSO + 1 mM β-cyclodextrin | 10 | 6200 | 550 |
| Vehicle Control (0.5% DMSO) | 0 | 500 | 50 |
Experimental Protocols
Protocol: Cell-Based Luciferase Reporter Assay for this compound
-
Cell Seeding:
-
Seed a suitable reporter cell line in a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in a suitable solvent (e.g., DMSO) to prepare working stocks.
-
Further dilute the working stocks in pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.5%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
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Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
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Measure the luminescence using a plate reader.
-
Visualizations
Caption: Troubleshooting decision tree for poor bioassay response.
Caption: Workflow for preparing a hydrophobic compound for a bioassay.
References
Technical Support Center: 7-Methyltridecane-5,9-dione
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for 7-Methyltridecane-5,9-dione?
Due to its structure as a long-chain aliphatic diketone, this compound is expected to be a relatively stable, non-volatile organic compound. For optimal stability, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent contamination and potential degradation.[2]
Q2: Does this compound require refrigerated or frozen storage?
While room temperature storage is likely adequate for short-term use, long-term storage at refrigerated temperatures (2-8°C) is recommended to minimize the potential for slow degradation. For extended periods (months to years), storing the compound in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is the best practice to ensure maximum stability.
Q3: What type of container should I use to store this compound?
Use a tightly sealed, chemically resistant container. Borosilicate glass bottles with PTFE-lined screw caps are an excellent choice. Ensure the container is clearly labeled with the compound's name, date of receipt, and any known hazards.[3][4]
Q4: Is this compound sensitive to light or air?
While specific data is unavailable, many organic compounds, especially those with carbonyl functional groups (diones), can be sensitive to light and air over long periods. Air can lead to slow oxidation. Therefore, it is advisable to store the compound protected from light, for instance, by using an amber glass vial or by placing the container in a dark storage cabinet.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Q5: What chemical incompatibilities should I be aware of?
This compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions.[2][5] Keeping it isolated from these substances minimizes the risk of degradation or violent reactions.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound appears discolored or has an unusual odor. | Chemical degradation due to improper storage (e.g., exposure to air, light, or incompatible substances). | Do not use the compound. Dispose of it according to your institution's hazardous waste protocols.[6] In the future, ensure storage in a tightly sealed, amber container, potentially under an inert atmosphere. |
| Inconsistent experimental results using an older batch of the compound. | The compound may have degraded over time, leading to lower purity. | It is recommended to use a fresh batch of the compound. If that is not possible, consider re-purifying the existing stock (e.g., via chromatography or distillation) and confirming its identity and purity through analytical methods like NMR or GC-MS before use. |
| The compound has solidified or appears viscous. | The compound may have a melting point near the storage temperature. Long-chain hydrocarbons can be waxy or solid at room temperature. | Gently warm the container in a water bath to liquefy the contents before use. Ensure the container is securely sealed during warming. Do not use a direct flame or hot plate.[6] |
Storage Conditions Summary
The following table summarizes the generally recommended storage conditions for long-chain aliphatic ketones like this compound.
| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Temperature | Room Temperature (20-25°C) | Refrigerated (2-8°C) or Frozen (-20°C) |
| Atmosphere | Tightly sealed container | Inert atmosphere (Argon or Nitrogen) |
| Light | Protected from direct light | Stored in an amber vial or in the dark |
| Container | Tightly sealed glass bottle | Tightly sealed glass bottle with PTFE-lined cap |
Experimental Protocols
As no specific experimental protocols involving this compound were found, a general protocol for preparing a stock solution for experimental use is provided below.
Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Bring the container of this compound to room temperature before opening to prevent condensation of moisture into the compound.
-
Weighing: In a well-ventilated fume hood, accurately weigh the desired amount of the compound into a new, clean glass vial.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol, or another organic solvent in which the compound is soluble) to the vial to achieve the target concentration of 10 mM.
-
Mixing: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C. Before each use, thaw the solution and bring it to room temperature. Mix thoroughly before taking an aliquot.
Visual Workflow
The following diagram illustrates a logical workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for receiving, storing, and using this compound.
References
- 1. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 2. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 5. fishersci.com [fishersci.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Validation & Comparative
A Comparative Analysis of 7-Methyltridecane-5,9-dione and Other Semiochemicals for Research and Development
An objective comparison of the performance of 7-Methyltridecane-5,9-dione with alternative semiochemicals, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
While this compound is a structurally intriguing molecule, a comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding its biological activity as a semiochemical. There are no published studies detailing its synthesis for pheromonal purposes, its efficacy in eliciting behavioral responses in insects, or its specific signaling pathways. PubChem, a comprehensive database of chemical molecules, contains an entry for 7-Methyltridecane but not for its 5,9-dione derivative[1].
Given the absence of data on this compound, this guide will provide a comparative analysis of well-characterized, structurally related long-chain hydrocarbon and ketone semiochemicals. This comparison will serve as a valuable resource for researchers and drug development professionals by illustrating the key performance indicators and experimental methodologies common in the study of this class of semiochemicals. The selected alternatives are potent and widely studied insect pheromones, offering a solid baseline for understanding the structure-activity relationships and experimental considerations for long-chain, non-polar, or moderately polar semiochemicals.
Comparative Semiochemicals
For the purpose of this guide, we will compare the following two well-documented insect pheromones:
-
(Z)-9-Tricosene (Muscalure): A C23 mono-unsaturated hydrocarbon, it is the primary sex pheromone of the female housefly (Musca domestica) and is also involved in the chemical communication of other insects like Drosophila melanogaster[2][3][4]. It is widely used in pest control to lure males into traps[2][3].
-
3,13-Dimethylheptadecane: A C19 dimethyl-branched alkane, it is the major sex pheromone component of the western false hemlock looper (Nepytia freemani)[5]. This compound is a prime example of a branched hydrocarbon acting as a specific chemical signal.
These compounds, while differing in their specific structures from this compound, represent the broader classes of unsaturated hydrocarbons and branched alkanes that are common motifs in insect chemical communication.
Quantitative Data Presentation
The following table summarizes key quantitative data for the selected semiochemicals. The lack of data for this compound is noted.
| Parameter | This compound | (Z)-9-Tricosene | 3,13-Dimethylheptadecane |
| Chemical Formula | C₁₄H₂₆O₂ | C₂₃H₄₆ | C₁₉H₄₀ |
| Molecular Weight | 226.36 g/mol | 322.6 g/mol | 268.5 g/mol |
| Target Species | Not documented | Musca domestica (Housefly), Drosophila melanogaster | Nepytia freemani (Western false hemlock looper) |
| Function | Not documented | Sex pheromone, aggregation cue[4] | Sex pheromone[5] |
| Behavioral Response | Not documented | Attraction of males, oviposition guidance[2][4] | Attraction of males[5] |
| Effective Dose (Field Trapping) | Not documented | Typically used in baited traps | 100μg in traps showed significant male attraction[5] |
| Antennal Response (EAG) | Not documented | Elicits strong antennal responses in male M. domestica | Elicits electroantennographic responses in male N. freemani[5] |
Experimental Protocols
The identification and evaluation of semiochemicals involve a standardized set of experimental procedures. Below are detailed methodologies for key experiments cited in the study of long-chain hydrocarbon pheromones.
1. Pheromone Extraction and Identification:
-
Sample Collection: Pheromones are typically extracted from the glands of the emitting insects (e.g., abdominal tips of female moths) or from volatiles collected from the headspace of calling individuals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is analyzed by GC-MS to separate and identify the chemical components. The mass spectra of individual peaks are compared to libraries of known compounds for tentative identification.
-
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify the biologically active components, the effluent from the GC column is split. One part goes to the mass spectrometer for chemical identification, and the other part is passed over a live insect antenna. An electroantennogram (EAG) records the electrical responses of the antenna to the eluted compounds, thus pinpointing the specific pheromone components[5].
2. Electrophysiological Bioassays: Electroantennography (EAG)
-
Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes containing a conductive solution[6][7].
-
Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing known concentrations of the test semiochemical are introduced into the airstream[7].
-
Data Recording: The voltage difference between the two ends of the antenna is amplified and recorded. A significant depolarization in response to a chemical stimulus indicates that the insect's olfactory receptor neurons are sensitive to that compound[6][8]. The amplitude of the EAG response can be used to quantify the sensitivity of the antenna to different compounds and concentrations[6].
3. Behavioral Bioassays:
-
Olfactometer Assays: These assays are used to test the behavioral response of an insect to a chemical stimulus in a controlled environment. A common setup is a Y-tube olfactometer, where an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one containing the test compound and a control (solvent only). The number of insects choosing each arm of the Y-tube is recorded to determine attraction or repellency.
-
Wind Tunnel Assays: To study long-range orientation and flight behavior, insects are released into a wind tunnel where a plume of the semiochemical is released from a point source upwind. The flight track of the insect is recorded and analyzed to quantify behaviors such as upwind flight, casting, and source location[9].
-
Field Trapping: To evaluate the efficacy of a semiochemical under natural conditions, traps baited with the synthetic compound are deployed in the field. The number of target insects captured in the baited traps is compared to the number captured in unbaited control traps[10].
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in semiochemical research.
Caption: Experimental workflow for the identification and evaluation of insect pheromones.
Caption: Generalized olfactory signaling pathway in insects.
References
- 1. 7-Methyltridecane | C14H30 | CID 33588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]
- 3. stanfordchem.com [stanfordchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 3,13-Dimethylheptadecane: Major sex pheromone component of the western false hemlock looper,Nepytia freemani Munroe (Lepidoptera: Geometridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. 2.5. Electroantennography (EAG) with Clerid Beetle Antennae [bio-protocol.org]
- 8. Electroantennography - Wikipedia [en.wikipedia.org]
- 9. Behavioral Assays [ice.mpg.de]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 7-Methyltridecane-5,9-dione Isomers: A Review of Available Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data for 7-Methyltridecane-5,9-dione and its isomers. While the parent alkane, 7-Methyltridecane, is documented, detailed information regarding the synthesis, spectroscopic properties, and biological activities of the 5,9-dione derivative and its various isomeric forms is not publicly available.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of published data on this specific chemical entity. The absence of information precludes a direct comparative analysis based on experimental results.
Data Presentation
Due to the lack of available quantitative data, a comparative table of physical, spectroscopic, and biological properties for the isomers of this compound cannot be constructed.
Experimental Protocols
Similarly, no established experimental protocols for the synthesis, purification, or biological evaluation of this compound isomers have been found in the public domain.
Visualizations
As there are no described signaling pathways or experimental workflows associated with this compound isomers, the generation of corresponding diagrams is not applicable at this time.
In the interest of providing relevant information to researchers in related fields, the following sections discuss general principles and methodologies that would be applicable to the study of such a molecule, should it be synthesized and characterized in the future.
Hypothetical Experimental Workflow for Isomer Synthesis and Analysis
Should a research endeavor focus on this compound, a potential workflow for the synthesis and analysis of its isomers could be conceptualized as follows. This workflow is a generalized representation and would require specific optimization for the target molecule.
Caption: Hypothetical workflow for the synthesis and analysis of this compound isomers.
This generalized diagram illustrates the logical progression from synthesis and purification to detailed analysis and comparison of the resulting isomers. The specific reagents, reaction conditions, and analytical techniques would need to be determined through dedicated research.
It is our hope that this information, despite the current data limitations, provides a useful framework for researchers interested in the future exploration of this compound and its potential applications. Further research is clearly needed to synthesize and characterize these compounds to enable a full comparative analysis.
Comparative Analysis of 7-Methyltridecane-5,9-dione Cross-Reactivity: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the cross-reactivity and biological activity of 7-Methyltridecane-5,9-dione. Despite extensive searches, no dedicated studies detailing its interactions with specific biological targets, its pharmacological profile, or comparative analyses with other compounds were identified. This absence of information prevents the creation of a detailed comparison guide as initially intended.
While direct experimental data on this compound is unavailable, a broader examination of structurally related long-chain aliphatic ketones and diones offers some general insights into their potential biological roles. Research in this area suggests that such compounds can exhibit a range of activities, including insecticidal and antimicrobial effects. For instance, certain aliphatic ketones have been investigated for their contact toxicity against stored product pests. However, it is crucial to note that these findings are general to the chemical class and cannot be directly extrapolated to predict the specific cross-reactivity profile of this compound.
The biological activity of long-chain molecules is often influenced by factors such as the length of the alkyl chain and the nature and position of functional groups. For example, studies on other long-chain molecules have shown that variations in chain length can significantly impact their antifungal or herbicidal properties. Without specific experimental data for this compound, it is impossible to determine its precise mechanism of action or to which receptors or enzymes it might bind.
Given the current lack of information, any discussion of the cross-reactivity of this compound would be purely speculative. To address the user's request for a comparative guide, further research and dedicated experimental studies are necessary.
Future Directions for Research
To build a comprehensive understanding of the cross-reactivity of this compound, the following experimental approaches would be required:
-
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, or chemical probes to identify the primary biological targets of this compound.
-
In Vitro Binding Assays: Performing binding assays with a panel of known receptors, enzymes, and other proteins to determine binding affinities and specificities. This would provide quantitative data on its potential for cross-reactivity.
-
Cell-Based Functional Assays: Conducting a variety of cell-based assays to evaluate the functional consequences of target binding and to screen for off-target effects.
-
Comparative Studies: Performing head-to-head comparisons of this compound with structurally similar compounds and known bioactive molecules to establish a relative cross-reactivity profile.
Until such studies are conducted and the data is made publicly available, a detailed and objective comparison guide on the cross-reactivity of this compound cannot be responsibly generated. The scientific community awaits further research to elucidate the biological role of this and other related long-chain diones.
A Guide to Investigating the Synergistic Potential of β-Diketones: A Case Study in Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific experimental data on the synergistic effects of 7-Methyltridecane-5,9-dione is not currently available in public research literature, the broader class of β-diketones, to which it belongs, is recognized for a variety of biological activities and potential for synergistic interactions.[1][2][3] β-Diketones are characterized by two carbonyl groups separated by a methylene group and are known for their metal-chelating and radical-scavenging properties.[1] This guide provides a framework for exploring the synergistic potential of novel β-diketones, using a documented example of antioxidant synergy as a case study.
A notable example of synergy within this class is the observed interaction between certain phenolic 1,3-diketones derived from ginger and ascorbate (Vitamin C) in combating lipid peroxidation.[4] This guide will, therefore, focus on antioxidant synergy as a model system for investigation.
Comparative Analysis of Antioxidant Synergy
To investigate the synergistic potential of a novel β-diketone, a comparative analysis against a known synergistic interaction is essential. The following table outlines a proposed comparison between a known synergistic combination (phenolic 1,3-diketone + Ascorbate) and a hypothetical novel β-diketone.
Table 1: Comparative Data on Antioxidant Synergy
| Parameter | Phenolic 1,3-Diketone (e.g.,[5]-dehydrogingerdione) + Ascorbate | Hypothetical: this compound + Compound X | Alternative: Curcumin |
| Assay Type | Liposomal Peroxidation Assay | Data to be determined | Iron-chelating and radical-scavenging assays |
| Endpoint | Inhibition of lipid peroxide formation (e.g., IC50) | Data to be determined | Inhibition of Fe(2+)-mediated peroxidation |
| Observed Synergy | Synergistic increase in antioxidant activity compared to individual compounds.[4] | To be investigated | Known potent antioxidant, often used as a benchmark.[4] |
| Mechanism of Action | Contribution of both the phenolic group and the active methylene group of the 1,3-diketone.[4] | To be elucidated | Additional phenolic hydroxy group enhances iron-chelating and radical-scavenging properties.[4] |
Experimental Protocols
To assess the synergistic antioxidant activity of a novel β-diketone, the following experimental protocol, adapted from studies on similar compounds, can be employed.
Protocol: Screening for Synergistic Antioxidant Activity using a Liposomal Peroxidation Assay
1. Objective: To determine if a novel β-diketone exhibits synergistic antioxidant activity when combined with another compound (e.g., a known antioxidant like Ascorbate) in preventing lipid peroxidation in a liposomal model system.
2. Materials:
- Novel β-diketone (e.g., this compound)
- Synergist candidate (e.g., L-Ascorbic acid)
- Phosphatidylcholine (from egg yolk)
- Peroxidation initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride, AAPH)
- Phosphate buffered saline (PBS), pH 7.4
- Thiobarbituric acid (TBA)
- Trichloroacetic acid (TCA)
- Butylated hydroxytoluene (BHT)
- Spectrophotometer
3. Methods:
Visualizing Experimental Workflow and Potential Pathways
To clearly illustrate the experimental design and potential underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for screening synergistic antioxidant activity.
Caption: Simplified pathway of synergistic radical scavenging.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective activities of some phenolic 1,3-diketones against lipid peroxidation: possible involvement of the 1,3-diketone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methyltridecane | C14H30 | CID 33588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis of 7-Methyltridecane-5,9-dione: A Comparative Guide to Key Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is paramount. This guide provides a comparative analysis of two prominent synthetic routes for the formation of 7-Methyltridecane-5,9-dione, a 1,5-diketone. The synthesis of such diketones is a fundamental transformation in organic chemistry, often serving as a crucial step in the generation of more complex molecules. Here, we evaluate the direct organocatalyzed Michael addition and the Stork enamine synthesis, offering insights into their respective advantages and challenges, supported by detailed experimental protocols and comparative data.
At a Glance: Michael Addition vs. Stork Enamine Synthesis
| Parameter | Route 1: Organocatalyzed Michael Addition | Route 2: Stork Enamine Synthesis |
| Starting Materials | 2-Heptanone, 2-Hexenal | 2-Heptanone, Pyrrolidine, 2-Hexenal |
| Key Transformation | Direct conjugate addition of a ketone enolate to an α,β-unsaturated aldehyde. | Formation of an enamine intermediate followed by conjugate addition and hydrolysis. |
| Catalyst/Reagent | Organocatalyst (e.g., L-Proline) | Pyrrolidine (for enamine formation) |
| Estimated Yield | Moderate (Potentially 40-60%) | Good to High (Estimated 70-85%) |
| Reaction Conditions | Mild, often room temperature. | Generally mild, may require heating for enamine formation. |
| Selectivity | Can be challenging with aliphatic substrates, potential for side reactions. | Generally high selectivity for 1,4-addition, minimizing side reactions. |
| Procedural Complexity | Simpler one-pot procedure. | Multi-step (enamine formation, addition, hydrolysis) but can often be performed in one pot. |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the key steps in each process.
Caption: Workflow for the Organocatalyzed Michael Addition.
Caption: Workflow for the Stork Enamine Synthesis.
In-Depth Analysis of Synthetic Routes
Route 1: Organocatalyzed Michael Addition
The direct Michael addition of a ketone to an α,β-unsaturated aldehyde is an atom-economical approach to forming 1,5-dicarbonyl compounds. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for this transformation, often providing high enantioselectivity.
However, the direct addition of simple aliphatic ketones to aliphatic enals can be challenging. Potential side reactions, such as self-condensation of the aldehyde or polymerization, can lower the yield of the desired product. While high yields have been reported for reactions involving aromatic substrates, the reactivity of aliphatic partners may be less favorable.
Route 2: Stork Enamine Synthesis
The Stork enamine synthesis offers a robust and highly selective alternative for the synthesis of 1,5-diketones.[1] This method proceeds through the formation of an enamine from the ketone and a secondary amine, typically pyrrolidine or morpholine. The resulting enamine is a softer nucleophile than the corresponding enolate, which favors the desired 1,4-conjugate addition to the α,β-unsaturated aldehyde, minimizing competing 1,2-addition and other side reactions.[2] The reaction is typically completed by acidic hydrolysis to regenerate the ketone functionality. This multi-step, one-pot procedure often provides higher yields and greater predictability compared to the direct Michael addition, especially with aliphatic substrates.[3]
Experimental Protocols
Route 1: Organocatalyzed Michael Addition of 2-Heptanone to 2-Hexenal
-
Reaction Setup: To a stirred solution of 2-hexenal (1.0 eq) in an appropriate solvent such as methanol or toluene (0.5 M), is added L-proline (0.2 eq).
-
Addition of Ketone: 2-Heptanone (2.0 eq) is then added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 24-48 hours).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Stork Enamine Synthesis of this compound
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of 2-heptanone (1.2 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.
-
Michael Addition: After complete formation of the enamine (typically 2-4 hours), the reaction mixture is cooled to room temperature. 2-Hexenal (1.0 eq) is then added dropwise to the enamine solution. The reaction is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the enamine and enal (typically 12-24 hours).
-
Hydrolysis: Once the addition is complete, the reaction mixture is treated with 1M aqueous HCl and stirred vigorously for 1-2 hours to hydrolyze the resulting iminium salt.
-
Workup: The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Conclusion
Both the organocatalyzed Michael addition and the Stork enamine synthesis represent viable pathways for the synthesis of this compound. The choice between these methods will likely depend on the specific requirements of the synthesis. The direct Michael addition offers a more straightforward, one-step procedure, but may suffer from lower yields and side reactions with the chosen aliphatic substrates. Conversely, the Stork enamine synthesis, while involving an initial enamine formation step, generally provides higher selectivity and more reliable yields for this type of transformation. For researchers prioritizing yield and reaction control, the Stork enamine synthesis is likely the more advantageous route. Further optimization of reaction conditions for the direct Michael addition could potentially improve its efficacy, making it a more competitive alternative.
References
Comparative Guide to the Enantioselective Transformation of 7-Methyltridecane-5,9-dione and Related Acyclic β-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methodologies for the enantioselective transformation of acyclic β-diketones, with a focus on approaches applicable to substrates such as 7-Methyltridecane-5,9-dione. The following sections detail two prominent and effective strategies: Asymmetric Transfer Hydrogenation (ATH) for the synthesis of chiral β-hydroxy ketones and Enantioselective Allylation for the formation of tertiary alcohols. This guide is intended to assist researchers in selecting the most suitable method for their specific synthetic challenges by providing a direct comparison of performance based on experimental data, detailed experimental protocols, and mechanistic insights.
Asymmetric Transfer Hydrogenation of Acyclic β-Diketones
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. In the case of β-diketones, this reaction can be controlled to achieve the selective reduction of one carbonyl group, yielding valuable chiral β-hydroxy ketones. Ruthenium-based catalysts, particularly those of the Noyori-type, have demonstrated exceptional efficiency and enantioselectivity in these transformations.
Comparison of Catalytic Systems for Asymmetric Transfer Hydrogenation
The selection of the catalyst and reaction conditions is critical for achieving high enantioselectivity and regioselectivity in the ATH of unsymmetrical β-diketones. Below is a comparison of representative catalytic systems.
| Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 1-Phenyl-1,3-butanedione | (S,S)-RuCl[(p-cymene)TsDPEN] / HCOOH:NEt₃ | Acetonitrile | 28 | 95 | 98 (R) | [1] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | (S,S)-RuCl[(p-cymene)TsDPEN] / HCOOH:NEt₃ | Acetonitrile | 28 | 96 | 97 (R) | [1] |
| 1-(4-Nitrophenyl)-1,3-butanedione | (S,S)-RuCl[(p-cymene)TsDPEN] / HCOOH:NEt₃ | Acetonitrile | 28 | 94 | 99 (R) | [1] |
| 1,3-Diphenyl-1,3-propanedione | (S,S)-RuCl[(p-cymene)TsDPEN] / i-PrOH, KOH | i-PrOH | RT | 93 | 99 (S) | [2] |
Note: The regioselectivity in the reduction of unsymmetrical β-diketones is often governed by steric and electronic factors, with the less hindered or more electronically activated carbonyl group being preferentially reduced.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Phenyl-1,3-butanedione
This protocol is a representative example of the Ru-catalyzed asymmetric transfer hydrogenation of an acyclic β-diketone.
Materials:
-
1-Phenyl-1,3-butanedione
-
(S,S)-RuCl[(p-cymene)TsDPEN] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of 1-phenyl-1,3-butanedione (0.1 mmol) in anhydrous acetonitrile (1 mL) is added a 5:2 mixture of formic acid and triethylamine (0.5 mL).
-
The solution is stirred at 28 °C, and a solution of (S,S)-RuCl[(p-cymene)TsDPEN] (0.002 mmol, 2 mol%) in anhydrous acetonitrile (0.5 mL) is added.
-
The reaction mixture is stirred at 28 °C for the specified time (typically 4-24 hours) and monitored by TLC.
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding chiral β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle of Noyori-Type Asymmetric Transfer Hydrogenation
The mechanism of the Noyori-type asymmetric transfer hydrogenation involves a concerted outer-sphere hydrogen transfer from the catalyst to the ketone substrate.
Enantioselective Allylation of Acyclic β-Diketones
The enantioselective allylation of β-diketones provides a direct route to valuable chiral tertiary alcohols. This transformation can be effectively catalyzed by chiral silane-based catalysts, which activate the β-diketone towards nucleophilic attack by an allyl group.
Comparison of Catalytic Systems for Enantioselective Allylation
The choice of the chiral catalyst is paramount for achieving high yields and enantioselectivities in the allylation of β-diketones.
| Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Acetylacetone | (S,S)-3 / Allylchlorosilane | CHCl₃ | 23 | 72 | 89 | [3] |
| 1,3-Diphenyl-1,3-propanedione | (S,S)-3 / Allylchlorosilane | CHCl₃ | 23 | 85 | 92 | [3] |
| 1-Phenyl-1,3-butanedione | (S,S)-3 / Allylchlorosilane | CHCl₃ | 23 | 78 | 91 | [3] |
| Dibenzoylmethane | (S,S)-3 / Allylchlorosilane | CHCl₃ | 23 | 91 | 95 | [3] |
Note: For unsymmetrical β-diketones, this method can also exhibit high regioselectivity.
Experimental Protocol: Enantioselective Allylation of Acetylacetone
This protocol details a representative procedure for the enantioselective allylation of a simple acyclic β-diketone.
Materials:
-
Acetylacetone
-
(S,S)-3 (chiral aminosilane catalyst)
-
Allyltrichlorosilane
-
Anhydrous chloroform (CHCl₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of acetylacetone (1.0 equiv) in anhydrous CHCl₃ (to make a 0.1 M solution) is added (S,S)-3 (1.2 equiv).
-
The resulting mixture is stirred at ambient temperature (~23 °C) for 12-27 hours.
-
The mixture is then cooled to -40 °C, and a 1 M solution of TBAF in THF (4.0 equiv) is added.
-
The reaction mixture is maintained at -40 °C for 1 hour.
-
Saturated aqueous NH₄Cl is added, and the mixture is allowed to warm to ambient temperature.
-
The mixture is extracted three times with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mechanism of Enantioselective Allylation of β-Diketones
The proposed mechanism involves the in situ formation of a chiral silyl enol ether, which then undergoes an intramolecular allylation.
Conclusion
Both Asymmetric Transfer Hydrogenation and Enantioselective Allylation offer robust and highly selective methods for the transformation of acyclic β-diketones. The choice between these methods will depend on the desired chiral product: a β-hydroxy ketone via ATH or a tertiary alcohol via allylation. The provided data and protocols serve as a starting point for the development of synthetic routes toward complex chiral molecules derived from β-dicarbonyl compounds. For a substrate like this compound, the regioselectivity of these reactions would need to be carefully considered and optimized, likely favoring the transformation at the less sterically hindered carbonyl group. Further screening of catalysts and reaction conditions may be necessary to achieve optimal results for specific long-chain, unsymmetrical β-diketones.
References
Bioactivity of 7-Methyltridecane-5,9-dione: A Comparative Analysis
An examination of the current scientific literature reveals a notable absence of published data on the bioactivity of 7-Methyltridecane-5,9-dione. Consequently, a direct comparison with alternative compounds based on experimental evidence is not feasible at this time. This guide, therefore, serves as a template to be populated with proprietary or future publicly available data. The methodologies and comparative frameworks provided herein are based on standard practices in drug discovery and development for the evaluation of novel chemical entities.
Hypothetical Comparative Bioactivity Data
Should data for this compound become available, it would be presented in a structured format for clear comparison with other relevant compounds. An example of such a comparative table is provided below, using hypothetical data for illustrative purposes.
Table 1: Comparative In Vitro Bioactivity of this compound and Alternative Compounds
| Compound | Target Assay | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50 in HEK293 cells, µM) |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Compound A (Alternative) | Kinase X | 1.2 ± 0.3 | 5.8 ± 0.7 | > 100 |
| Compound B (Alternative) | Protease Y | 0.5 ± 0.1 | 2.1 ± 0.4 | 75.3 ± 5.2 |
| Compound C (Standard) | Kinase X | 0.1 ± 0.02 | 0.8 ± 0.1 | 50.1 ± 3.9 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are example methodologies for key experiments that would be cited in a comprehensive bioactivity study.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and alternatives) in cell culture medium. Add the compound dilutions to the respective wells and incubate for 48 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (e.g., Kinase X Inhibition)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase X enzyme, its specific substrate, and ATP in a suitable buffer.
-
Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture and incubate for a predetermined time at room temperature.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding ATP. Stop the reaction after a specific incubation period by adding a stop solution.
-
Signal Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. Below are examples of how experimental workflows and signaling pathways could be visualized using the DOT language.
Safety Operating Guide
Essential Guide to the Proper Disposal of 7-Methyltridecane-5,9-dione
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical waste in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Treat 7-Methyltridecane-5,9-dione as a hazardous chemical waste. Due to its structure (a long-chain hydrocarbon with ketone functional groups), it should be considered a flammable or combustible organic solvent. Never dispose of this chemical down the drain or in regular trash.[1][2][3][4][5][6]
-
Waste Collection :
-
Collect waste this compound in a designated, leak-proof container that is chemically compatible with organic solvents.[2][7][8] Plastic is often a preferred container material for many chemical wastes.[7]
-
Do not mix this waste with incompatible chemicals. It is best to collect it in its own designated waste container.[2][9] For instance, never mix flammable wastes with oxidizers.[9]
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][8] The date the waste was first added to the container should also be recorded.[8]
-
-
Waste Storage :
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][7] This area should be at or near the point of waste generation.[7]
-
The storage area must be well-ventilated.[10] Flammable wastes are best stored in a fire-rated cabinet.[9]
-
Ensure the waste container is kept closed at all times, except when adding waste.[1][2][3] This prevents the release of volatile organic compounds and reduces the risk of spills.
-
Use secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks from the primary container.[2][9]
-
-
Arranging for Disposal :
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion), or after a set period (e.g., up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][11]
-
Follow your institution's specific procedures for requesting a waste pickup.[2][3]
-
-
Empty Container Disposal :
-
A container that has held this compound must be properly decontaminated before being disposed of as regular trash.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best to consult with your EHS office.
-
All labels on the empty container must be defaced or removed before it is discarded.[2][3]
-
Summary of Chemical Waste Characteristics
Since specific quantitative data for this compound is not available, the following table summarizes the expected characteristics based on its chemical class.
| Characteristic | Expected Property | Disposal Implication |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Collect in a compatible liquid waste container. |
| Solubility | Expected to have low water solubility. | Do not dispose of down the sanitary sewer.[5][6] |
| Flammability | Likely combustible or flammable, similar to other long-chain hydrocarbons and ketones. | Store away from ignition sources in a flammable-safe cabinet.[9] |
| Toxicity | Treat as toxic. Avoid inhalation and skin contact. | Handle with appropriate PPE in a ventilated area. |
| Reactivity | Avoid contact with strong oxidizing agents.[9] | Do not mix with incompatible waste streams.[2] |
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: A flowchart outlining the decision-making process for laboratory chemical waste disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. kingcounty.gov [kingcounty.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ptb.de [ptb.de]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 7-Methyltridecane-5,9-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 7-Methyltridecane-5,9-dione in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Operational Plan: Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
A comprehensive list of recommended PPE is provided in the table below. It is imperative to inspect all PPE for integrity before each use.
3. Handling Procedures:
-
Avoid direct contact with the skin and eyes.
-
Do not inhale vapors or mists.
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Keep the container tightly closed when not in use.
-
Prevent the chemical from entering drains or waterways.
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated disposables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly sealed.
3. Final Disposal:
-
Dispose of chemical waste through a licensed hazardous waste disposal company.[3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Do not pour down the drain or dispose of in regular trash.[3]
Personal Protective Equipment Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[6][7] | Protects against splashes and airborne droplets. |
| Hand Protection | Nitrile or neoprene gloves. For extended contact, consider heavier-duty gloves specifically rated for ketones.[6][8][9] | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat. Consider a chemically resistant apron if there is a significant risk of splashing.[7] | Protects clothing and underlying skin from contamination. |
| Respiratory | Generally not required if work is conducted in a properly functioning chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[7] | Prevents inhalation of vapors. |
| Footwear | Closed-toe shoes that cover the entire foot.[7] | Protects feet from spills. |
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 5. orgsyn.org [orgsyn.org]
- 6. hsa.ie [hsa.ie]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. sjsu.edu [sjsu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
